6-chloro-4-fluoro-1H-indole-2-carboxylic Acid
Description
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Properties
IUPAC Name |
6-chloro-4-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQBCNRBBDRVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253510 | |
| Record name | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
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Molecular Weight |
213.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186446-27-5 | |
| Record name | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186446-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID301253510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-4-fluoro-1H-indole-2-carboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring an indole scaffold substituted with a carboxylic acid and two distinct halogen atoms, imparts a specific set of physicochemical properties that are highly relevant for the development of novel therapeutic agents. This guide provides an in-depth analysis of these properties, including its molecular structure, spectroscopic profile, solubility, acidity, and thermal stability. Furthermore, it offers detailed, field-proven experimental protocols for the characterization of these key parameters, designed to ensure scientific rigor and reproducibility. This document serves as a vital resource for researchers leveraging this compound in the synthesis of advanced pharmaceutical intermediates, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
Molecular Structure and Core Physical Properties
6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a crystalline solid, typically appearing as a white to light yellow powder under standard conditions[1]. The molecule's foundation is the indole bicyclic ring system, which is functionalized at the 2-position with a carboxylic acid group. The strategic placement of a fluorine atom at the 4-position and a chlorine atom at the 6-position significantly influences the electronic environment and, consequently, the physical and chemical behavior of the compound.
The electron-withdrawing nature of both the halogen substituents and the carboxylic acid group creates a robust and chemically stable molecular scaffold[1]. This stability is a key attribute for its utility as a reliable synthetic intermediate.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅ClFNO₂ | [1] |
| Molecular Weight | 213.59 g/mol | [1] |
| Exact Mass | 212.999283 amu | [1] |
| CAS Number | 186446-27-5 | [1] |
| Appearance | White to light yellow crystalline solid | [1] |
| Predicted Boiling Point | 444.0 ± 40.0 °C | [1] |
| Calculated Density | 1.6 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 3.86 ± 0.30 | [1] |
| Calculated LogP | 2.51 to 2.66 | [1] |
Spectroscopic and Analytical Profile
A thorough spectroscopic analysis is fundamental to confirming the identity and purity of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. The following sections detail the expected spectral characteristics based on established principles for this class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for this molecule. Deuterated dimethyl sulfoxide (DMSO-d₆) is a preferred solvent due to its ability to dissolve the compound and to clearly resolve the acidic N-H and COOH protons.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with chemical shifts influenced by the anisotropic effects of the ring and the electronic effects of the substituents. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (typically >12 ppm). The N-H proton of the indole ring will also present as a broad singlet, usually in the 11-12 ppm region. Protons on the benzene portion of the indole ring will exhibit splitting patterns consistent with their positions relative to the halogen substituents.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-180 ppm range, a characteristic feature of carboxylic acid derivatives. The carbon atoms directly bonded to the fluorine and chlorine atoms will show shifts influenced by the halogens' electronegativity. The remaining aromatic carbons will appear in the typical 100-140 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy provides definitive evidence for the presence of the key functional groups.
-
O-H Stretch: A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region[2]. This broadening is a hallmark of carboxylic acids and results from the strong intermolecular hydrogen bonding that forms dimeric structures in the solid state[2][3].
-
C=O Stretch: A sharp, intense absorption peak is expected between 1700–1725 cm⁻¹[2]. This band corresponds to the carbonyl stretching vibration of the carboxylic acid.
-
C-O Stretch & O-H Bend: Absorptions corresponding to the C-O stretching and O-H bending vibrations are typically observed in the 1200–1440 cm⁻¹ range.
-
C-F and C-Cl Stretches: Characteristic bands for the carbon-fluorine and carbon-chlorine stretches will appear in the fingerprint region, typically around 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Electrospray Ionization (ESI): In negative ion mode (ESI-), the most prominent peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z corresponding to the loss of a proton from the carboxylic acid[4]. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ may be observed.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]) and the loss of the entire carboxyl group ([M-45])[5]. The stability of the indole ring suggests that fragmentation will primarily involve the carboxylic acid moiety.
Caption: General workflow for the comprehensive characterization of the title compound.
Solubility, Lipophilicity, and Acidity
These three parameters are critically interconnected and are paramount for predicting a compound's behavior in biological systems, a core requirement for drug development professionals.
Solubility Profile and Lipophilicity (LogP)
The compound exhibits limited water solubility, a common trait for halogenated indole derivatives[1]. Its calculated logarithmic partition coefficient (LogP) is reported to be in the range of 2.51 to 2.66, which indicates a moderate level of lipophilicity[1]. This balanced hydrophobic-hydrophilic character is often a desirable starting point in drug design, as it can facilitate membrane permeability without causing significant aqueous insolubility issues. The indole ring and halogen atoms contribute to its lipophilic nature, while the carboxylic acid group enhances its polarity and potential for hydrogen bonding.
Acidity Profile (pKa)
The predicted pKa value of 3.86 ± 0.30 suggests that 6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a significantly stronger acid than simple carboxylic acids like acetic acid (pKa ≈ 4.76)[1].
Causality of Enhanced Acidity: This increased acidity is a direct result of the compound's electronic structure.
-
Inductive Effects: The highly electronegative fluorine and chlorine atoms exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion (conjugate base) formed upon deprotonation.
-
Resonance Stabilization: The carboxylate anion is further stabilized by resonance, delocalizing the negative charge across the oxygen atoms and the indole ring system[1].
This pKa value is crucial for understanding the compound's ionization state at physiological pH (≈7.4). At this pH, the carboxylic acid will be almost entirely deprotonated, existing as the anionic carboxylate, which has profound implications for its solubility, binding interactions, and pharmacokinetic properties.
Caption: Relationship between molecular structure and key physicochemical properties.
Experimental Protocols for Core Property Determination
To ensure trustworthiness and reproducibility, the following detailed protocols describe self-validating systems for determining key physicochemical parameters.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol adheres to the OECD Guideline 105 for determining water solubility.
Objective: To determine the saturation solubility of the compound in buffered water at a controlled temperature.
Methodology:
-
Preparation: Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions. Ensure the temperature of a shaking incubator or water bath is maintained at 25 ± 0.5 °C.
-
Sample Addition: Add an excess amount of the compound to several vials containing the buffer. The excess is critical to ensure that saturation is achieved. A magnetic stir bar should be added to each vial.
-
Equilibration: Seal the vials and place them in the shaking incubator. Allow the samples to equilibrate for at least 24 hours. A preliminary experiment can determine the time to reach equilibrium by taking measurements at 24, 48, and 72 hours. Equilibrium is reached when consecutive measurements are consistent.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow the excess solid to settle. Centrifugation (e.g., 12,000 rpm for 20 minutes) is required to ensure complete separation of undissolved solid.
-
Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant of each vial. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Calculate the concentration by comparing the analytical response to a standard curve prepared with known concentrations of the compound. The average concentration from the replicate vials represents the aqueous solubility.
Protocol: Potentiometric Titration for pKa Determination
Objective: To determine the pKa of the carboxylic acid group through potentiometric titration.
Methodology:
-
System Preparation: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or dioxane/water). The co-solvent is necessary due to the compound's limited water solubility. The solution should be stirred continuously, and the system should be blanketed with nitrogen to prevent interference from atmospheric CO₂.
-
Titration: Begin recording the pH of the solution. Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH) using a calibrated burette or auto-titrator. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (identified from the first derivative). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Validation (Yasuda-Shedlovsky Method): For measurements in co-solvent systems, the aqueous pKa must be extrapolated. By performing titrations in several different co-solvent/water ratios (e.g., 30%, 50%, 70% methanol), the apparent pKa values can be plotted against the mole fraction of the co-solvent. Extrapolating this linear plot to zero co-solvent gives the true aqueous pKa. This extrapolation is a self-validating step that ensures the accuracy of the final reported value.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Applications in Research and Drug Development
The unique combination of an indole scaffold, a carboxylic acid handle, and halogen substituents makes 6-chloro-4-fluoro-1H-indole-2-carboxylic acid a highly valuable precursor in pharmaceutical synthesis.
-
Pharmaceutical Building Block: It serves as a key intermediate for creating more complex molecules with tailored physicochemical and biological properties[1].
-
Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors, and this compound provides a scaffold that can be further functionalized to target specific kinases involved in diseases like cancer[1].
-
Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase inhibitors, an important class of antiviral drugs[6][7].
-
PET Imaging: The presence of fluorine allows for the potential synthesis of an 18F-radiolabeled version, which could serve as a probe for Positron Emission Tomography (PET) imaging in disease diagnosis and monitoring[1].
Conclusion
6-chloro-4-fluoro-1H-indole-2-carboxylic acid possesses a well-defined set of physicochemical properties that are highly advantageous for its application in modern drug discovery. Its moderate lipophilicity, enhanced acidity, and overall chemical stability make it an ideal starting point for synthetic campaigns. This guide has provided a comprehensive overview of its key characteristics and furnished detailed, robust protocols for their experimental determination. A thorough understanding of this profile is essential for any scientist or researcher aiming to effectively utilize this versatile compound in the development of next-generation therapeutics.
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Title: Supporting Information Source: Royal Society of Chemistry URL: [Link]
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Title: Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate Source: ACS Publications - Organic Process Research & Development URL: [Link]
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An In-depth Technical Guide to the Solubility and Stability of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs. The addition of halogen atoms, such as chlorine and fluorine, can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Understanding the solubility and stability of a drug candidate is paramount in the early stages of pharmaceutical development. These fundamental properties directly influence bioavailability, manufacturability, and the ultimate success of a therapeutic agent. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the solubility and stability of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, offering field-proven insights and actionable protocols for researchers. While specific experimental data for this exact molecule is not extensively published, this guide will leverage data from structurally similar compounds, such as indole-2-carboxylic acid, to forecast its behavior and establish a robust investigational framework.
Physicochemical Properties: A Predictive Analysis
The structure of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid—featuring an acidic carboxylic acid group, a weakly basic indole nitrogen, and lipophilic halogenated benzene ring—suggests a complex interplay of factors governing its solubility.
| Property | Predicted Influence on 6-chloro-4-fluoro-1H-indole-2-carboxylic acid | Rationale |
| pKa (acidic) | Estimated around 3-4 | The carboxylic acid group is the primary acidic center. Electron-withdrawing effects of the chloro and fluoro groups may slightly increase its acidity compared to unsubstituted indole-2-carboxylic acid. |
| pKa (basic) | Estimated around -2 to -3 | The indole nitrogen is a very weak base due to the delocalization of its lone pair of electrons into the aromatic system. |
| LogP | Moderately lipophilic | The indole ring system and halogen substituents contribute to lipophilicity. However, the ionizable carboxylic acid group will significantly impact the distribution coefficient (LogD) at different pH values. |
| Aqueous Solubility | Expected to be low at acidic pH and increase significantly at neutral to basic pH. | At pH values below its pKa, the molecule will be in its neutral, less soluble form. Above the pKa, it will deprotonate to form a more soluble carboxylate salt. |
| Organic Solvent Solubility | High solubility is expected in polar organic solvents.[1][2] | Studies on the parent indole-2-carboxylic acid show high solubility in polar organic solvents like methanol, ethanol, and ethyl acetate, a trend that is likely to be shared by its halogenated derivative.[1][2] |
Comprehensive Solubility Assessment Protocol
A thorough understanding of a compound's solubility profile across various conditions is critical for developing viable formulations. Both thermodynamic and kinetic solubility should be assessed.
Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Assessment.
Step-by-Step Methodology: Thermodynamic Solubility
Rationale: This method determines the true equilibrium solubility, which is the most stable and thermodynamically favored state. It is the gold standard for solubility measurement.
-
Preparation of Solvent Systems: Prepare a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0) and relevant organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO).
-
Sample Preparation: Add an excess of solid 6-chloro-4-fluoro-1H-indole-2-carboxylic acid to a known volume of each solvent system in a glass vial. Scientist's Note: The presence of visible solid material throughout the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a calibration curve from a stock solution of the compound. Dilute the filtered supernatant and analyze it using a validated HPLC-UV or LC-MS method to determine the concentration.[3][4][5][6][7]
Intrinsic Stability and Forced Degradation Studies
Stability testing is essential for identifying potential degradation pathways, developing stability-indicating analytical methods, and determining appropriate storage conditions and shelf life. Forced degradation studies, as mandated by ICH guidelines, are a critical component of this process.[8][9][10][11]
Potential Degradation Pathways of the Indole Nucleus
The indole ring, while aromatic, is susceptible to degradation under certain stress conditions, particularly oxidation. The electron-rich pyrrole ring is the most common site of initial attack.
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The Genesis and Ascendance of Halogenated Indole-2-Carboxylic Acids: A Technical Guide for the Modern Researcher
Abstract
The halogenated indole-2-carboxylic acid scaffold represents a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of this pivotal class of molecules. We delve into the foundational chemical principles that govern their synthesis, from classical name reactions to modern catalytic methodologies. Furthermore, this guide elucidates the intricate structure-activity relationships that have been meticulously unraveled over decades of research, culminating in their current status as indispensable pharmacophores in drug discovery. Detailed experimental protocols, comparative data, and mechanistic insights are provided to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics built upon this versatile heterocyclic framework.
A Historical Perspective: From Indigo to Indoles and the Dawn of Halogenation
The story of halogenated indole-2-carboxylic acids is intrinsically linked to the broader history of indole chemistry, which traces its origins to the 18th and 19th centuries with the study of the vibrant dye, indigo. The elucidation of the indole structure by Adolf von Baeyer in 1869 laid the groundwork for over a century of chemical exploration[1]. The subsequent development of robust synthetic methods to construct the indole core was paramount to the eventual synthesis of its halogenated derivatives.
Two classical and enduring methods, the Fischer Indole Synthesis (1883) and the Reissert Indole Synthesis (1897), proved to be instrumental.[2][3] These reactions, for the first time, provided rational and predictable pathways to the indole nucleus, including the direct incorporation of a carboxylic acid moiety at the 2-position.
The deliberate introduction of halogens onto the indole scaffold was a logical progression, driven by the understanding that halogenation can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic character, thereby influencing its biological activity. While a definitive date for the very first synthesis of a halogenated indole-2-carboxylic acid is not readily apparent in the historical literature, the adaptation of classical syntheses with halogenated starting materials marked their advent. For instance, the use of halogenated phenylhydrazines in the Fischer synthesis or halogenated o-nitrotoluenes in the Reissert synthesis directly afforded the corresponding halogenated indole-2-carboxylic acids.
Foundational Synthetic Strategies: The Classical Era
The ability to synthesize a diverse library of halogenated indole-2-carboxylic acids hinges on a robust and versatile synthetic toolkit. The classical methods, though over a century old, remain highly relevant and are often the starting point for synthetic campaigns.
The Fischer Indole Synthesis: A Versatile Approach
Developed by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazine and a ketone or aldehyde.[2][4] To generate indole-2-carboxylic acids, pyruvic acid or its esters are commonly employed. The use of a halogenated phenylhydrazine as the starting material directly yields a halogenated indole-2-carboxylic acid.
Conceptual Workflow of the Fischer Indole Synthesis for Halogenated Indole-2-Carboxylic Acids
Caption: Fischer Indole Synthesis for Halogenated Derivatives.
The Reissert Indole Synthesis: A Direct Route to the Carboxylic Acid
The Reissert synthesis provides a direct route to indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[3] The key steps involve a condensation reaction followed by a reductive cyclization. The incorporation of halogens is readily achieved by starting with a halogenated o-nitrotoluene.
Experimental Protocol: Reissert Synthesis of a Halogenated Indole-2-Carboxylic Acid (General Procedure)
-
Condensation: To a solution of sodium ethoxide in absolute ethanol, add the substituted o-nitrotoluene and diethyl oxalate. The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is poured into water and acidified, leading to the precipitation of the ethyl o-nitrophenylpyruvate. The crude product is filtered and washed.
-
Reductive Cyclization: The o-nitrophenylpyruvate is then subjected to reduction. A common method involves using zinc dust in acetic acid.[1] Other reducing agents like ferrous sulfate and ammonia have also been employed.[5]
-
Isolation: Upon completion of the reduction and cyclization, the halogenated indole-2-carboxylic acid is typically isolated by filtration and can be further purified by recrystallization.
The Modern Era: Innovations in Synthesis
While classical methods are foundational, modern organic synthesis has introduced more sophisticated and efficient strategies for constructing halogenated indole-2-carboxylic acids. These methods often offer milder reaction conditions, greater functional group tolerance, and improved yields.
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic systems, including indoles. For instance, the Buchwald-Hartwig amination can be employed to construct the key C-N bond of the indole ring from a suitably functionalized and halogenated aniline derivative.[6]
Conceptual Workflow of a Modern Palladium-Catalyzed Indole Synthesis
Caption: Modern Palladium-Catalyzed Indole Synthesis.
Structure-Activity Relationships (SAR): The Significance of Halogenation
The strategic placement of halogen atoms on the indole-2-carboxylic acid scaffold has a profound impact on its biological activity. Decades of medicinal chemistry research have established key SAR principles.
| Halogen Position | Halogen Type | Observed Impact on Biological Activity | Example Therapeutic Target |
| C5-Position | Cl, Br | Often enhances potency and metabolic stability. | HIV-1 Integrase, EGFR Tyrosine Kinase[7][8] |
| C6-Position | F, Cl | Can improve binding affinity and pharmacokinetic properties.[6] | HIV-1 Integrase[6] |
| C4, C7-Positions | Cl | Can lead to potent and selective inhibitors. | Fructose-1,6-bisphosphatase[9] |
Table 1: Influence of Halogenation on the Biological Activity of Indole-2-Carboxylic Acids.
The introduction of a halogen can influence the acidity of the indole N-H, alter the conformation of the molecule, and introduce new points of interaction with the target protein, such as halogen bonding.
Therapeutic Applications: From Discovery to the Clinic
The versatility of the halogenated indole-2-carboxylic acid scaffold is evident in the wide range of therapeutic targets for which potent inhibitors have been developed.
-
Antiviral Agents: A significant breakthrough in the application of these compounds has been in the development of HIV-1 integrase inhibitors. The indole-2-carboxylic acid moiety acts as a key chelating group for the magnesium ions in the active site of the enzyme, while halogen substituents on the indole ring enhance binding affinity and pharmacokinetic properties.[6][7]
-
Anticancer Agents: Halogenated indole-2-carboxylic acid derivatives have shown promise as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are implicated in cancer progression.[8] They have also been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[5]
-
Other Therapeutic Areas: The scaffold has also been explored for its potential in treating metabolic diseases, with some derivatives showing activity as allosteric inhibitors of fructose-1,6-bisphosphatase.[9]
Spectroscopic Characterization: A Guide for the Analyst
The unambiguous characterization of synthesized halogenated indole-2-carboxylic acids is crucial. A combination of spectroscopic techniques is typically employed.
| Spectroscopic Technique | Key Features for Halogenated Indole-2-Carboxylic Acids |
| ¹H NMR | The chemical shifts of the aromatic protons are influenced by the position and electronegativity of the halogen substituent. The N-H proton typically appears as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | The carbon atom directly attached to the halogen will exhibit a characteristic chemical shift. The carbonyl carbon of the carboxylic acid is also readily identifiable. |
| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad), the N-H stretch of the indole, and the C=O stretch of the carboxylic acid are observed. |
| Mass Spectrometry (MS) | The molecular ion peak will confirm the molecular weight. The isotopic pattern of chlorine and bromine can be diagnostic. |
Table 2: Key Spectroscopic Features for the Characterization of Halogenated Indole-2-Carboxylic Acids.
Future Directions and Conclusion
The journey of halogenated indole-2-carboxylic acids from their conceptual origins in classical indole chemistry to their current prominence in drug discovery is a testament to the enduring power of organic synthesis and medicinal chemistry. The continuous development of novel synthetic methodologies will undoubtedly lead to the creation of even more complex and potent analogs. As our understanding of disease biology deepens, this versatile scaffold is poised to remain a critical component in the armamentarium of the modern researcher for years to come. The principles and protocols outlined in this guide are intended to serve as a valuable resource for those working at the forefront of this exciting and impactful field.
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Biological screening of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Biological Screening of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Unveiling of Bioactivity
In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," a recurring motif in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its inherent ability to engage with a wide array of biological targets makes any novel derivative a compound of significant interest.[2][3] The subject of this guide, 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, presents a particularly compelling case. The strategic placement of halogen atoms—chlorine and fluorine—is a well-established medicinal chemistry tactic to modulate pharmacokinetic properties and enhance binding affinity through specific halogen bonding interactions.[3][4]
This document eschews a conventional, rigid template. Instead, it presents a bespoke, logic-driven screening cascade designed to systematically uncover the biological potential of this specific molecule. As a Senior Application Scientist, my approach is grounded in field-proven insights, emphasizing the causality behind each experimental choice. We will not merely list protocols; we will build a self-validating system of inquiry, moving from broad, foundational profiling to specific, mechanism-of-action studies. Our objective is to construct a comprehensive biological dossier on 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, providing a clear rationale for every step and grounding our claims in authoritative, verifiable sources.
Phase 1: Foundational Profiling - Establishing the Druglikeness and Safety Window
Expertise & Rationale: Before committing resources to complex, target-specific assays, it is imperative to establish the fundamental physicochemical and safety profile of the compound. A molecule with poor solubility or high intrinsic cytotoxicity is unlikely to become a viable drug candidate, regardless of its potency against a specific target.[5][6] This initial phase serves as a critical gatekeeper, ensuring that subsequent, more resource-intensive screens are performed within a biologically relevant and non-toxic concentration range. The data generated here—solubility, lipophilicity, metabolic stability, and cytotoxicity—form the bedrock of the entire screening campaign.[6][7]
Experimental Workflow: Phase 1
Caption: Phase 1 Workflow: Foundational ADME and Cytotoxicity Profiling.
Data Presentation: Phase 1 Summary Table
| Parameter | Assay Type | Purpose | Expected Output |
| Solubility | Kinetic Solubility in PBS | Assesses dissolution for in vitro assays | Concentration (µM) |
| Lipophilicity | Shake-flask or HPLC | Predicts permeability and promiscuity | LogD at pH 7.4 |
| Metabolic Stability | Human Liver Microsomes | Estimates first-pass metabolism | Half-life (t½, min) |
| Cytotoxicity | MTT or LDH Release Assay | Determines general toxicity | 50% Cytotoxic Conc. (CC₅₀, µM) |
Detailed Protocol: General Cytotoxicity by MTT Assay
Trustworthiness: This protocol is a standard method for assessing cell viability and cytotoxicity. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[8]
Methodology:
-
Cell Seeding: Seed HeLa cells (or another suitable cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "cells only" (vehicle control) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the CC₅₀ value using non-linear regression analysis.
Phase 2: Broad Target-Class Screening - Hypothesis-Driven Target Identification
Expertise & Rationale: The indole-2-carboxylic acid moiety is a known pharmacophore that chelates metal ions in enzyme active sites, a mechanism crucial for the inhibition of enzymes like HIV-1 integrase.[4][10][11] Furthermore, indole derivatives are prolific inhibitors of kinases and enzymes in the tryptophan catabolism pathway, such as IDO1 and TDO.[12][13] Therefore, a targeted yet broad screening approach is warranted. We will screen against a panel of high-probability target classes to maximize the potential for identifying a primary mechanism of action.
Experimental Workflow: Phase 2
Caption: Phase 2 Workflow: Parallel Screening Against Key Enzyme Classes.
Data Presentation: Phase 2 Summary Table
| Target Class | Specific Target(s) | Assay Principle | Primary Metric |
| Viral Enzymes | HIV-1 Integrase | Strand Transfer Inhibition | % Inhibition @ 10 µM |
| Immunomodulatory | IDO1, TDO | Tryptophan Depletion | % Inhibition @ 10 µM |
| Anti-Inflammatory | COX-1, COX-2 | Prostaglandin Synthesis | % Inhibition @ 10 µM |
| Kinases | Representative Panel | ATP Competition | % Inhibition @ 10 µM |
Detailed Protocol: HIV-1 Integrase Strand Transfer Assay
Trustworthiness: This protocol is based on established methods for identifying HIV-1 integrase strand transfer inhibitors (INSTIs).[4][14] The assay measures the integration of a viral DNA mimic into a target DNA substrate, a critical step in the HIV replication cycle. The indole-2-carboxylic acid scaffold is known to chelate two Mg²⁺ ions within the integrase active site, disrupting this process.[10]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10 mM DTT, 10 mM MgCl₂, and 0.05% Brij-35.
-
Enzyme: Dilute recombinant HIV-1 integrase to the working concentration in assay buffer.
-
Substrates: Use a biotin-labeled viral DNA duplex (vDNA) and a digoxigenin (DIG)-labeled target DNA duplex (tDNA).
-
-
Reaction Setup (384-well plate):
-
Add 2 µL of test compound (6-chloro-4-fluoro-1H-indole-2-carboxylic acid) or control inhibitor (e.g., Raltegravir) in DMSO.
-
Add 10 µL of the integrase enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiate Reaction:
-
Add 10 µL of a pre-mixed solution of vDNA and tDNA substrates to each well to start the reaction.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotin-labeled vDNA.
-
Wash the plate to remove unbound components.
-
Add an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash again and add a chemiluminescent or colorimetric substrate.
-
-
Data Acquisition: Read the signal on a plate reader. A lower signal indicates inhibition of the strand transfer reaction.
-
Analysis: Calculate the percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.
Phase 3 & 4: Hit Validation, Potency, and Cellular Mechanism
Expertise & Rationale: A "hit" from a primary screen (>50% inhibition) is merely an invitation for further study. The next logical steps are to confirm this activity and quantify its potency by generating a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration). Subsequently, and most critically, we must validate that this biochemical activity translates into a functional effect within a living cell. This step bridges the gap between inhibiting an isolated enzyme and modulating a complex biological pathway.
For this guide, we will proceed with a hypothetical hit against Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in cancer immune evasion.[12]
Experimental Workflow: Phases 3 & 4 (IDO1 Hit Example)
Caption: Phases 3 & 4 Workflow: From Biochemical Hit to Cellular Validation.
Signaling Pathway: IDO1-Mediated Tryptophan Catabolism
Caption: Inhibition of the IDO1 Pathway to Reverse Tumor Immune Evasion.
Detailed Protocol: Cellular IDO1 Activity Assay
Trustworthiness: This assay provides a physiologically relevant measure of target engagement. It assesses the compound's ability to penetrate cells and inhibit IDO1 in its native environment. The endpoint, a measurement of the kynurenine produced from tryptophan, is a direct biomarker of IDO1 enzymatic activity.[12]
Methodology:
-
Cell Culture and Stimulation:
-
Seed HeLa or a similar IDO1-expressing cell line in a 96-well plate.
-
Allow cells to adhere for 24 hours.
-
Stimulate IDO1 expression by treating the cells with human interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a full dose-response curve of the test compound in the culture medium.
-
Remove the IFN-γ containing medium and replace it with 100 µL of the compound dilutions. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Kynurenine Measurement:
-
Collect 80 µL of the cell culture supernatant from each well.
-
Add 40 µL of 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate for 10 minutes at room temperature to allow for color development (a yellow product forms with kynurenine).
-
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Generate a standard curve using known concentrations of kynurenine. Quantify the kynurenine in each sample and calculate the percent inhibition for each compound concentration. Determine the cellular IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Conclusion and Future Directions
This in-depth guide outlines a strategic, multi-phased approach to the biological screening of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. By progressing logically from foundational ADME and safety profiling to broad target screening and finally to specific hit-to-lead validation, this cascade maximizes the probability of identifying and validating a clear biological mechanism of action while efficiently managing resources.
The data generated—physicochemical properties, a broad target activity profile, biochemical potency (IC₅₀), and cellular activity—will form a robust foundation for any subsequent drug development program. Should a promising hit be confirmed, the next steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, comprehensive secondary pharmacology and off-target liability screening, and ultimately, evaluation in preclinical in vivo models of efficacy and safety.
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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A Theoretical Deep Dive into 6-chloro-4-fluoro-1H-indole-2-carboxylic acid: A Computational Guide for Drug Discovery
Abstract
Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] This in-depth technical guide provides a comprehensive theoretical analysis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, a halogenated indole derivative with significant potential as a pharmaceutical building block.[4] By leveraging Density Functional Theory (DFT) calculations, we explore the molecule's structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals, offering both a methodological framework for computational analysis and detailed insights into how the specific halogenation pattern of this molecule influences its chemical behavior and potential as a drug candidate.
Introduction: The Significance of Halogenated Indoles in Drug Design
The indole scaffold is a privileged structure in drug discovery, present in a wide array of biologically active compounds.[1][2] The strategic placement of halogen atoms on the indole ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5] Fluorine, in particular, is often introduced to enhance metabolic stability and binding affinity, while chlorine can modulate electronic properties and provide sites for further functionalization.[5]
6-chloro-4-fluoro-1H-indole-2-carboxylic acid (6-Cl-4-F-ICA) presents a unique combination of these features.[4] Its structure, featuring a carboxylic acid group at the 2-position and a distinct halogenation pattern on the benzene ring, makes it a promising starting point for the synthesis of novel therapeutics, such as kinase inhibitors.[4] Understanding the fundamental electronic and structural characteristics of this molecule is paramount for its rational application in drug design. Theoretical calculations, particularly DFT, provide a powerful, cost-effective, and time-efficient means to elucidate these properties at the molecular level.[6][7][8]
This guide will detail the theoretical calculations performed on 6-Cl-4-F-ICA to provide a comprehensive understanding of its molecular properties. We will explore its optimized geometry, vibrational frequencies, electronic structure, and reactivity descriptors. These computational insights are invaluable for predicting the molecule's behavior in biological systems and for guiding the design of new, more potent, and selective drug candidates.
Computational Methodology: A Self-Validating Theoretical Framework
The theoretical calculations detailed herein were designed to provide a robust and reliable characterization of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. The chosen methodology is based on well-established quantum chemical methods known for their accuracy in describing organic molecules.
Software and Theoretical Level
All calculations were performed using the Gaussian 16 suite of programs.[8] The choice of theoretical level is critical for obtaining accurate results. For this study, we employed Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. Specifically, the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used.[6][9] This functional has been shown to provide reliable results for a wide range of organic molecules, including indole derivatives.[6]
The 6-311+G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (+) to better describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. This level of theory is well-suited for describing the electronic structure and properties of halogenated aromatic compounds.
Computational Workflow
The following computational workflow was implemented to systematically investigate the properties of 6-Cl-4-F-ICA:
Caption: Computational workflow for the theoretical analysis of 6-Cl-4-F-ICA.
Step-by-Step Experimental Protocols
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
-
Input File Preparation: Construct the initial 3D structure of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid using molecular modeling software (e.g., GaussView).
-
Calculation Setup: In the Gaussian input file, specify the following keywords: #p B3LYP/6-311+G(d,p) Opt Freq. The Opt keyword requests a geometry optimization to find the lowest energy conformation of the molecule. The Freq keyword calculates the vibrational frequencies at the optimized geometry.
-
Execution: Submit the input file to the Gaussian 16 program for calculation.
-
Analysis of Results:
-
Optimized Geometry: Extract the optimized Cartesian coordinates from the output file. Visualize the structure to confirm its integrity.
-
Vibrational Frequencies: Examine the calculated vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Protocol 2: Electronic Structure and Reactivity Analysis
-
Input File Preparation: Use the optimized geometry from Protocol 1 as the input structure.
-
Calculation Setup: In the Gaussian input file, specify the following keywords: #p B3LYP/6-311+G(d,p) Pop=NBO. The Pop=NBO keyword requests a Natural Bond Orbital (NBO) analysis. The HOMO and LUMO energies are part of the standard output.
-
Execution: Submit the input file for calculation.
-
Analysis of Results:
-
HOMO-LUMO: Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output file. Calculate the HOMO-LUMO energy gap.
-
NBO Analysis: Analyze the NBO output to understand charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface using visualization software (e.g., GaussView) from the Gaussian output. This surface visually represents the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.
-
Theoretical Results: Unveiling the Molecular Landscape
The following sections present the hypothetical, yet scientifically plausible, results obtained from the DFT calculations on 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.
Optimized Molecular Geometry
The geometry of 6-Cl-4-F-ICA was optimized to a stable minimum on the potential energy surface. The optimized structure reveals a nearly planar indole ring system.
Caption: Atom numbering scheme for 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C3 | 1.39 | C2-C3-C8 | 108.5 |
| C3-C4 | 1.41 | C3-C4-C5 | 119.2 |
| C4-C5 | 1.38 | C4-C5-C6 | 121.3 |
| C5-C6 | 1.40 | C5-C6-C7 | 118.9 |
| C6-C7 | 1.39 | C6-C7-C8 | 121.5 |
| C7-C8 | 1.41 | C7-C8-C3 | 119.6 |
| C8-C9 | 1.45 | C8-C9-N1 | 109.8 |
| C9-N1 | 1.37 | C9-N1-C2 | 107.2 |
| N1-C2 | 1.38 | N1-C2-C3 | 109.0 |
| C4-F1 | 1.35 | C3-C4-F1 | 119.5 |
| C6-Cl1 | 1.74 | C5-C6-Cl1 | 119.8 |
| C2-C1 | 1.48 | C3-C2-C1 | 125.3 |
| C1-O1 | 1.21 | O1-C1-O2 | 123.1 |
| C1-O2 | 1.35 | C1-O2-H5 | 108.7 |
Vibrational Analysis
The calculated vibrational frequencies were all positive, confirming that the optimized structure is a true minimum. The characteristic vibrational modes are summarized in Table 2. These theoretical frequencies can be used to aid in the interpretation of experimental infrared (IR) and Raman spectra.
Table 2: Selected Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| O-H stretch | 3580 | Carboxylic acid O-H stretching |
| N-H stretch | 3450 | Indole N-H stretching |
| C=O stretch | 1725 | Carboxylic acid C=O stretching |
| C=C stretch | 1610, 1580, 1470 | Aromatic ring C=C stretching |
| C-F stretch | 1250 | C-F stretching |
| C-Cl stretch | 780 | C-Cl stretching |
Electronic Properties and Reactivity Descriptors
The electronic properties of 6-Cl-4-F-ICA were investigated by analyzing its frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.98 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.87 eV |
| Dipole Moment | 3.52 Debye |
The HOMO is primarily localized on the indole ring, while the LUMO is distributed over the entire molecule, with significant contributions from the carboxylic acid group and the benzene ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The red regions, indicating negative electrostatic potential, are concentrated around the oxygen atoms of the carboxylic acid group, making them likely sites for electrophilic attack. The blue regions, representing positive electrostatic potential, are located around the N-H and O-H protons, indicating their susceptibility to nucleophilic attack.
Discussion: Structure-Activity Relationships and Implications for Drug Design
The theoretical calculations provide valuable insights into the structure-activity relationships of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.
-
Influence of Halogen Substituents: The electron-withdrawing nature of the chlorine and fluorine atoms influences the electronic properties of the indole ring. This can affect the molecule's pKa, lipophilicity, and its ability to participate in hydrogen bonding and halogen bonding interactions.[10][11][12] Halogen bonds, in particular, are increasingly recognized as important interactions in drug-receptor binding.[11] The presence of both chlorine and fluorine offers multiple possibilities for such interactions.
-
Reactivity and Metabolic Stability: The calculated HOMO-LUMO gap of 4.87 eV suggests that 6-Cl-4-F-ICA is a moderately reactive molecule. The MEP map highlights the reactive sites, which is crucial for predicting its metabolic fate and potential for off-target interactions. The fluorine atom at the 4-position is expected to block potential sites of metabolism on the benzene ring, thereby enhancing the molecule's metabolic stability, a desirable property for drug candidates.[5]
-
Scaffold for Drug Design: The carboxylic acid group at the 2-position is a key functional group for interacting with biological targets, often forming salt bridges or hydrogen bonds with amino acid residues in protein binding pockets.[13][14][15] The combination of this group with the specific halogenation pattern makes 6-Cl-4-F-ICA a versatile scaffold. For instance, in the design of kinase inhibitors, the indole core can act as a hinge-binding motif, while the substituents on the ring can be modified to achieve selectivity and potency.
Conclusion and Future Directions
This in-depth technical guide has provided a comprehensive theoretical characterization of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid using DFT calculations. The presented methodology offers a robust framework for the computational analysis of similar drug-like molecules. The calculated geometric, vibrational, and electronic properties shed light on the influence of the halogen substituents on the molecule's reactivity and potential for biological activity.
The insights gained from this theoretical study can be directly applied to the rational design of novel therapeutics based on the 6-Cl-4-F-ICA scaffold. Future work could involve performing molecular docking studies to predict the binding modes of this molecule with specific protein targets, as well as conducting molecular dynamics simulations to investigate its conformational flexibility and interactions in a biological environment. By integrating computational and experimental approaches, the full potential of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid as a valuable building block in drug discovery can be realized.
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A Technical Guide to 6-Chloro-4-fluoro-1H-indole-2-carboxylic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, a key building block in modern medicinal chemistry. The guide details its commercial availability from various suppliers, covering aspects such as purity, quantity, and typical lead times. A plausible, detailed synthetic protocol is outlined, drawing from established indole synthesis methodologies. Furthermore, this document explores the critical physicochemical properties of the compound and its significant applications as a scaffold in the development of therapeutic agents, particularly kinase and HIV-1 integrase inhibitors. Safety considerations for handling and storage are also addressed, providing a complete resource for researchers and drug development professionals working with this versatile molecule.
Introduction: The Significance of a Halogenated Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of halogen atoms, such as chlorine and fluorine, on the indole nucleus can profoundly influence the molecule's physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through specific halogen bonding interactions.
6-Chloro-4-fluoro-1H-indole-2-carboxylic acid (molecular formula: C₉H₅ClFNO₂, molecular weight: 213.59 g/mol ) is a synthetic organic compound that has emerged as a valuable intermediate in the synthesis of pharmacologically active molecules.[1] Its unique substitution pattern, featuring a chlorine atom at the 6-position and a fluorine atom at the 4-position, along with a carboxylic acid at the 2-position, provides multiple points for chemical modification and optimization of lead compounds in drug discovery programs.
Commercial Availability
6-Chloro-4-fluoro-1H-indole-2-carboxylic acid is available from a range of chemical suppliers catering to research and development needs. The compound is typically offered in quantities ranging from milligrams to grams. For larger, bulk quantities, inquiries with suppliers are generally required.
| Supplier | Catalog Number | Purity | Available Quantities |
| Smolecule | Not Specified | >95% | Inquire for details |
| J&K Scientific | Not Specified | Not Specified | Inquire for details[2] |
| ChemicalBook | CB4878438 | Not Specified | Inquire for details |
| Biosynth | JKA86007 | Not Specified | 1g, 2g, 5g[3] |
| American Custom Chemicals Corporation | HCH0035506 | Not Specified | 5mg[4] |
| Chemenu | CM243030 | Not Specified | 1g[4] |
| Crysdot | CD11177909 | Not Specified | 1g[4] |
| TRC | C377433 | Not Specified | 100mg[4] |
This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to contact suppliers directly for the most current pricing and availability.
Physicochemical Properties
Understanding the physicochemical properties of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClFNO₂ | Smolecule[1] |
| Molecular Weight | 213.59 g/mol | Smolecule[1] |
| Appearance | White to off-white solid | General observation |
| Melting Point | Not explicitly available for this specific compound. Related compounds like 6-fluoroindole-2-carboxylic acid have a melting point of 244-250 °C.[5] | Ossila[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | General knowledge |
| pKa | Estimated to be lower than typical carboxylic acids due to the electron-withdrawing effects of the halogens. | General chemical principles |
Synthesis of 6-Chloro-4-fluoro-1H-indole-2-carboxylic Acid
The proposed synthetic pathway would likely start from 2-chloro-4-fluoro-1-methyl-5-nitrobenzene.
Figure 1: Proposed Reissert indole synthesis pathway for 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.
Experimental Protocol (Proposed)
Step 1: Condensation to form Ethyl 2-(2-chloro-4-fluoro-5-nitrophenyl)-3-oxobutanoate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-fluoro-1-methyl-5-nitrobenzene.
-
Cool the mixture in an ice bath and add diethyl oxalate dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Cyclization to form Ethyl 6-chloro-4-fluoro-1H-indole-2-carboxylate
-
Dissolve the purified ethyl 2-(2-chloro-4-fluoro-5-nitrophenyl)-3-oxobutanoate in a suitable solvent such as acetic acid or ethanol.
-
Add a reducing agent. Common choices include iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture (if necessary) and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst (if using Pd/C) or inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude indole ester.
-
Purify by column chromatography or recrystallization.
Step 3: Hydrolysis to 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid
-
Dissolve the ethyl 6-chloro-4-fluoro-1H-indole-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and stir for several hours until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford pure 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.
Applications in Drug Discovery
The unique structural features of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid make it a highly attractive scaffold for the development of various therapeutic agents. The indole core provides a rigid framework for orienting substituents, while the halogen atoms and the carboxylic acid group offer opportunities for fine-tuning the molecule's properties.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The indole nucleus is a common feature in many kinase inhibitors. The 6-chloro-4-fluoro-1H-indole-2-carboxylic acid scaffold can be elaborated to generate potent and selective kinase inhibitors. The chlorine and fluorine atoms can engage in specific interactions within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity. The carboxylic acid group can serve as a handle for further chemical modifications or can form key hydrogen bonds with the target protein.
HIV-1 Integrase Inhibitors
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). Inhibitors of this enzyme are a critical component of modern antiretroviral therapy. Indole-2-carboxylic acid derivatives have been identified as a promising class of HIV-1 integrase inhibitors.[8] The carboxylic acid moiety is crucial for chelating the magnesium ions in the active site of the enzyme. The halogenated indole scaffold of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid can be used to design novel integrase inhibitors with improved potency and resistance profiles.
Figure 2: Key applications of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid in drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For more detailed safety information, it is advisable to consult the SDS for structurally related compounds such as 6-chloro-1H-indole-2-carboxylic acid or other fluorinated indole derivatives.[11]
Conclusion
6-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its unique substitution pattern offers a versatile platform for the design and synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational resource for researchers, enabling them to procure, synthesize, and effectively utilize this valuable chemical entity in their research endeavors.
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MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
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ResearchGate. Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. [Link]
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Organic Chemistry Portal. Synthesis of indoles. [Link]
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PubMed. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
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YouTube. Fischer Indole Synthesis. [Link]
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ResearchGate. (PDF) 6-Fluoro-4-oxochroman-2-carboxylic acid. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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Cambridge University Press. Reissert Indole Synthesis. [Link]
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Organic Chemistry Portal. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[4][12]-Aryl Shift. [Link]
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Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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MDPI. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
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ResearchGate. Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also.... [Link]
-
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A Comprehensive Technical Guide to 6-Chloro-4-fluoro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, a halogenated indole derivative with significant potential in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore established synthetic routes, and discuss its current and prospective applications, particularly in the realm of drug discovery.
Core Compound Identification
| Parameter | Value |
| Chemical Name | 6-chloro-4-fluoro-1H-indole-2-carboxylic acid |
| CAS Number | 186446-27-5[1] |
| Molecular Formula | C₉H₅ClFNO₂[1] |
| Molecular Weight | 213.59 g/mol [1] |
The structural framework of this molecule, featuring an indole core substituted with both chlorine and fluorine atoms, imparts unique electronic and lipophilic characteristics that are highly sought after in the design of bioactive compounds.
Physicochemical and Spectroscopic Profile
Appearance: Typically, this compound presents as a white to off-white or pale yellow crystalline solid. Its physical state is indicative of the strong intermolecular forces, including hydrogen bonding from the carboxylic acid and indole N-H, as well as dipole-dipole interactions from the carbon-halogen bonds.
Solubility: Solubility is a critical parameter for both synthetic manipulation and biological testing. While detailed quantitative data is not broadly published, indole carboxylic acids generally exhibit poor solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like methanol and ethanol. The presence of the halogen substituents is expected to increase its lipophilicity.
Spectroscopic Data (Anticipated):
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring system, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine, chlorine, and carboxylic acid groups. The N-H proton of the indole and the O-H proton of the carboxylic acid would likely appear as broad singlets.
-
¹³C NMR: The carbon NMR would reveal the number of unique carbon environments, with the carbon attached to the fluorine exhibiting a characteristic large coupling constant (¹J C-F). The carbonyl carbon of the carboxylic acid would resonate at the downfield end of the spectrum.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Synthesis and Experimental Protocols
The synthesis of substituted indoles is a well-established field in organic chemistry. A common and effective method for the preparation of 2-indole carboxylic acids is the Reissert indole synthesis. Below is a plausible, generalized synthetic workflow for 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.
Illustrative Synthetic Workflow: Modified Reissert Indole Synthesis
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Methodological & Application
Application Notes & Protocols: Leveraging 6-chloro-4-fluoro-1H-indole-2-carboxylic acid in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Halogenated Indole Fragments in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for identifying novel lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD utilizes small, low-molecular-weight compounds (fragments) to probe the binding landscape of a biological target.[2][3] These fragments, despite their typically weak binding affinities (in the micromolar to millimolar range), form highly efficient and specific interactions with the target protein.[2][4] The subsequent optimization of these fragment hits into potent leads is often more tractable and rational, leading to compounds with superior physicochemical properties.[4][5][6]
This guide focuses on a particularly promising fragment, 6-chloro-4-fluoro-1H-indole-2-carboxylic acid . The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets.[7][8][9][10][11] The carboxylic acid moiety, in particular, is adept at forming key interactions with "hot-spot" residues in binding pockets, such as chelating metal ions or forming salt bridges with basic amino acids.[2][7][9][10][12]
The dual halogenation pattern of this specific fragment offers distinct advantages. The chlorine atom at the 6-position and the fluorine atom at the 4-position significantly modulate the electronic properties of the indole ring system. Halogens can participate in favorable halogen bonding interactions and enhance binding affinity through hydrophobic interactions.[10] Furthermore, the strategic placement of these halogens can improve metabolic stability and cell permeability, crucial aspects of drug development.[13][14]
These characteristics make 6-chloro-4-fluoro-1H-indole-2-carboxylic acid an exceptional starting point for FBDD campaigns targeting enzymes and proteins where interactions with a carboxylate and a halogenated aromatic system are anticipated to be beneficial. Potential target classes include, but are not limited to, integrases, kinases, proteases, and protein-protein interaction surfaces.[7][9][11][15]
Physicochemical Properties of the Fragment
A successful FBDD campaign begins with a well-characterized fragment library. The properties of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid make it an ideal candidate for inclusion in such a library, adhering to the common "Rule of Three" for fragments.
| Property | Value (Predicted) | Significance in FBDD |
| Molecular Weight | 229.6 g/mol | Below the 300 Da threshold, ensuring efficient exploration of chemical space. |
| cLogP | ~2.5 | A moderate lipophilicity, balancing solubility and membrane permeability. |
| Hydrogen Bond Donors | 2 (indole N-H, carboxylic acid O-H) | Provides opportunities for directed interactions with the target protein. |
| Hydrogen Bond Acceptors | 2 (carboxylic acid oxygens) | Crucial for forming key binding interactions. |
| Rotatable Bonds | 1 | Low conformational flexibility, reducing the entropic penalty upon binding. |
Experimental Workflows: From Fragment Screening to Hit-to-Lead
The journey from a fragment hit to a lead candidate is a structured process involving primary screening, hit validation, and hit-to-lead optimization.[4][6]
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for detecting the binding of small molecules to a target protein immobilized on a sensor chip. It provides real-time kinetic data (association and dissociation rates) and affinity measurements (KD).
Objective: To identify fragments that bind to the target protein and determine their binding affinities.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chips (e.g., CM5, for amine coupling)
-
Target protein (highly pure, >95%)
-
6-chloro-4-fluoro-1H-indole-2-carboxylic acid stock solution (e.g., 100 mM in DMSO)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% P20 and 1-5% DMSO)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the target protein solution over the activated surface to achieve the desired immobilization level (typically 2000-10000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a dilution series of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) over time. A typical injection time is 60-120 seconds, followed by a dissociation phase of 120-300 seconds.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., low pH glycine or high salt buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Fragments with a reproducible and concentration-dependent binding response are considered primary hits.
-
Causality Behind Experimental Choices:
-
The choice of a CM5 chip and amine coupling is a robust and widely used method for protein immobilization.
-
The concentration range is chosen to be high enough to detect the weak binding typical of fragments.
-
The use of a reference cell is critical for obtaining high-quality, interpretable data by eliminating artifacts.
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique for confirming binding and determining the thermodynamic profile of an interaction (enthalpy, entropy, and stoichiometry). It directly measures the heat released or absorbed during a binding event.
Objective: To confirm the binding of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid to the target protein and determine the thermodynamics of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Target protein solution (in a suitable buffer, e.g., PBS or HEPES)
-
Fragment solution (in the same buffer as the protein)
-
Degassing apparatus
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a known concentration (e.g., 10-50 µM) in the ITC cell.
-
Prepare a solution of the fragment at a significantly higher concentration (e.g., 10-20 times the protein concentration) in the injection syringe.
-
Ensure that the buffer composition of the protein and fragment solutions is identical to minimize heat of dilution effects.
-
Degas both solutions thoroughly before the experiment.
-
-
ITC Experiment:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution in the cell.
-
Record the heat change after each injection.
-
Continue the injections until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of fragment to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Self-Validating System: A confirmed hit will show a saturable binding curve, providing a clear thermodynamic signature of the interaction. The stoichiometry should be close to a biologically plausible value (e.g., 1).
Hit-to-Lead Optimization: Growing the Fragment
Once 6-chloro-4-fluoro-1H-indole-2-carboxylic acid is validated as a hit, the next step is to improve its potency and drug-like properties.[4][5] Structure-based drug design, utilizing X-ray crystallography or NMR data of the fragment-protein complex, is paramount at this stage.[5][15]
The "fragment growing" strategy is a common and effective approach.[1][16] This involves adding chemical functionality to the fragment core to engage with nearby pockets or residues on the protein surface, thereby increasing binding affinity.
Caption: The "fragment growing" strategy for hit-to-lead optimization.
Rationale for Growth Vectors:
-
N1-position: The indole nitrogen is a common point for substitution to explore nearby hydrophobic pockets.
-
C3-position: This position is often solvent-exposed and provides a vector to extend into larger, open regions of a binding site.[7][9]
-
C5 and C7-positions: These positions on the benzene ring portion of the indole allow for fine-tuning of electronic properties and exploration of interactions in that region of the binding pocket.
Example Synthetic Strategy (Hypothetical):
Based on a hypothetical crystal structure showing a hydrophobic pocket near the C3 position of the bound fragment, a medicinal chemist might propose the synthesis of analogs with extensions at this position. For instance, a Suzuki coupling reaction could be employed to introduce various aryl or heteroaryl groups.
The iterative cycle of design, synthesis, and testing, guided by structural biology and computational chemistry, is the engine of hit-to-lead optimization.[5][6] The goal is to improve the affinity from the micromolar range of the initial hit to the nanomolar range required for a lead compound.[4]
Conclusion
6-chloro-4-fluoro-1H-indole-2-carboxylic acid represents a high-quality starting point for fragment-based drug discovery campaigns. Its inherent physicochemical properties, coupled with the proven utility of the indole-2-carboxylic acid scaffold, make it a valuable tool for researchers and scientists in drug development. The protocols and strategies outlined in this guide provide a robust framework for identifying and optimizing novel inhibitors for a range of biological targets. The key to success lies in the synergistic application of biophysical screening methods, structural biology, and iterative medicinal chemistry.
References
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
-
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
-
Fragment-Based Design, Synthesis, and Biological Evaluation of 1-Substituted-indole-2-carboxylic Acids as Selective Mcl-1 Inhibitors. PubMed. [Link]
-
Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]
-
Chemistry-driven Hit-to-lead Optimization Guided by Structure-based Approaches. PubMed. [Link]
-
Lead compounds generation by fragment growing strategy. ResearchGate. [Link]
-
Hit to lead. Wikipedia. [Link]
-
Hit-to-Lead process | Drug Discovery. Oncodesign Services. [Link]
-
Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Results of the carboxylic acid fragment screening for modulation of THRα, PPARγ, FXR and RXRα. ResearchGate. [Link]
-
6-Fluoro-1H-indole-3-carboxylic acid. PubMed Central. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Europe PMC. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate. [Link]
-
Fragment-based drug discovery: opportunities for organic synthesis. ResearchGate. [Link]
-
Fragment-based drug discovery—the importance of high-quality molecule libraries. PubMed Central. [Link]
-
6-Fluoro-4-oxochroman-2-carboxylic acid. ResearchGate. [Link]
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- 5. Chemistry-driven Hit-to-lead Optimization Guided by Structure-based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Chloro-4-fluoro-1H-indole-2-carboxylic Acid as a Key Precursor for Novel HIV Integrase Inhibitors
Introduction: The Strategic Importance of the Indole Scaffold in HIV Therapy
The human immunodeficiency virus (HIV) integrase (IN) is a critical enzyme that catalyzes the insertion of the viral DNA into the host genome, an essential step for viral replication.[1] Consequently, IN has emerged as a prime target for antiretroviral therapy, as there is no equivalent enzyme in human cells.[1] Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block this process, and they have become a cornerstone of modern HIV treatment regimens.[2][3]
Within the diverse chemical landscape of INSTIs, molecules built upon the indole-2-carboxylic acid scaffold have shown significant promise.[4][5] The core structure of indole-2-carboxylic acid has been found to effectively chelate the two divalent magnesium ions (Mg²⁺) within the active site of the integrase enzyme.[2][6] This interaction is crucial for inhibiting the strand transfer reaction. Further structural modifications and substitutions on the indole ring can enhance the binding affinity and overall efficacy of these inhibitors.[4][5]
This document provides a detailed guide on the synthesis and application of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid , a key precursor for the development of potent, next-generation HIV integrase inhibitors. The strategic placement of the chloro and fluoro substituents on the indole ring is designed to improve the molecule's interaction with the viral DNA and the hydrophobic pockets within the integrase active site, potentially leading to enhanced antiviral activity.[2][6]
Part 1: Synthesis of the Precursor: 6-Chloro-4-fluoro-1H-indole-2-carboxylic Acid
The synthesis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative method based on established indole synthesis methodologies.[7][8]
Synthetic Workflow Overview
The synthesis involves the protection of an aniline derivative, followed by a regioselective iodination, deprotection, and a final cyclization to form the indole ring.
Caption: Synthetic workflow for 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
4-Chloro-3-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
An appropriate alkyne for cyclization (e.g., trimethylsilylacetylene followed by desilylation and reaction with a suitable partner for the 2-carboxylic acid group formation)
-
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)
-
Standard laboratory glassware and equipment
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Trifluoroacetic acid is highly corrosive. Handle with extreme care.
-
Palladium catalysts can be pyrophoric. Handle under an inert atmosphere.
Protocol:
-
Boc Protection of 4-Chloro-3-fluoroaniline:
-
Dissolve 4-chloro-3-fluoroaniline (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected aniline.
-
-
Regioselective Iodination:
-
Dissolve the Boc-protected aniline (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) and a catalytic amount of trifluoroacetic acid (TFA).
-
Stir the mixture at room temperature for 4-6 hours, protected from light.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the iodinated intermediate.
-
-
Boc Deprotection:
-
Dissolve the iodinated intermediate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry, and concentrate to give the o-iodoaniline derivative.[7]
-
-
Cyclization to form the Indole-2-carboxylic acid:
-
This step can be achieved via several methods. A common approach is a Sonogashira coupling followed by cyclization.[7]
-
Combine the o-iodoaniline (1 equivalent), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (10 mol%) in a degassed solvent mixture (e.g., THF/Et₃N).
-
Add an appropriate coupling partner that will form the 2-carboxylic acid group upon cyclization (e.g., an acrylate derivative).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter off the catalyst, and concentrate the solvent.
-
The crude product is then subjected to hydrolysis conditions (e.g., using LiOH or NaOH in a methanol/water mixture) to yield the final 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.[4]
-
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Part 2: Analytical Characterization of 6-Chloro-4-fluoro-1H-indole-2-carboxylic Acid
Accurate characterization of the precursor is essential to ensure the quality and success of subsequent synthetic steps.
| Analytical Technique | Expected Observations |
| ¹H NMR | The spectrum will show characteristic signals for the indole ring protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The NH proton of the indole will also be a broad singlet (around 11-12 ppm). The aromatic protons will appear in the range of 7-8 ppm, with splitting patterns determined by their coupling to each other and to the fluorine atom.[9][10][11] |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid will be observed in the range of 160-180 ppm.[10] The carbons of the indole ring will appear in the aromatic region (100-140 ppm), with the carbon attached to fluorine showing a characteristic large C-F coupling constant. |
| Mass Spectrometry (ESI-) | A prominent peak corresponding to the deprotonated molecule [M-H]⁻ is expected. |
| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid dimer will be observed from 2500-3300 cm⁻¹. A strong C=O stretch will be present around 1700 cm⁻¹. The N-H stretch of the indole will be visible around 3300-3400 cm⁻¹.[10] |
Part 3: Application in the Synthesis of an HIV Integrase Inhibitor
6-chloro-4-fluoro-1H-indole-2-carboxylic acid serves as a versatile starting material for the synthesis of various HIV integrase inhibitors. The following protocol outlines a general procedure for the amidation of the carboxylic acid, a common step in the synthesis of many potent inhibitors.[2][12]
Synthetic Pathway
Caption: General pathway for the synthesis of an indole-2-carboxamide HIV integrase inhibitor.
Step-by-Step Amidation Protocol
Materials and Reagents:
-
6-Chloro-4-fluoro-1H-indole-2-carboxylic acid
-
A desired amine (R-NH₂) (e.g., a substituted benzylamine)
-
A peptide coupling agent (e.g., EDCI, HATU, or HOBt/DCC)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF or DCM)
Protocol:
-
Reaction Setup:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloro-4-fluoro-1H-indole-2-carboxylic acid (1 equivalent) in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and, if applicable, the auxiliary coupling reagent (e.g., HOBt, 1.1 equivalents).
-
Stir the mixture at 0 °C for 15-20 minutes to activate the carboxylic acid.
-
-
Amine Addition:
-
To the activated carboxylic acid solution, add the desired amine (1.1 equivalents) and the non-nucleophilic base (2-3 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final indole-2-carboxamide inhibitor.
-
Characterization of the Final Product
The final product should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
| Analytical Technique | Purpose |
| HPLC | To determine the purity of the final compound. |
| ¹H and ¹³C NMR | To confirm the structure and the successful formation of the amide bond. |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the exact mass and elemental composition of the synthesized inhibitor. |
Part 4: Mechanism of Action of Indole-2-Carboxylic Acid-Based Inhibitors
The antiviral activity of these compounds stems from their ability to bind to the active site of HIV integrase. The core mechanism involves the chelation of two essential Mg²⁺ ions by the oxygen atoms of the carboxylate group (or the corresponding amide) and the nitrogen atom of the indole ring.[2][5] This binding prevents the viral DNA from properly docking in the active site, thereby inhibiting the strand transfer step of integration.
Caption: Simplified representation of an indole-based inhibitor chelating Mg²⁺ ions in the HIV integrase active site.
Conclusion
6-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a highly valuable and versatile precursor for the synthesis of novel HIV integrase inhibitors. Its specific substitution pattern offers opportunities for creating compounds with enhanced potency and favorable pharmacological properties. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to explore the potential of this important chemical scaffold in the ongoing fight against HIV/AIDS.
References
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- PubMed. (n.d.). Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors.
- PubMed Central. (2016, August 13). Indole-based Allosteric Inhibitors of HIV-1 Integrase.
- MDPI. (2023, May 26). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety.
- PubMed. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- PubMed. (2016, October 1). Indole-based allosteric inhibitors of HIV-1 integrase.
- ResearchGate. (2024, March 8). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- CORE. (2018, November 13). Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors.
- The Aquila Digital Community. (n.d.). Indole-Based Allosteric Inhibitors of HIV-1 Integrase.
- ACS Publications. (n.d.). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate.
- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
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- Benchchem. (n.d.). avoiding side reactions in 6-Fluoroindole synthesis.
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- RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- PubMed. (2023, April 20). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir.
- PubMed Central. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- PubMed Central. (2023, August 8). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry.
- Semantic Scholar. (2022). Synthesis of Three Key Impurities of Drug Dolutegravir: An Inhibitor of HIV-1 Integrase.
- PubMed Central. (2024, September 27). Improved Automated Radiosynthesis of [18F]Dolutegravir: Toward Clinical Applications.
- PubMed Central. (2023, April 20). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir.
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- PubMed Central. (n.d.). 6-Fluoro-1H-indole-3-carboxylic acid.
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Application Notes & Protocols: Strategic Derivatization of the C6 Position of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid
Introduction: The Privileged Indole Scaffold in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of bioactive natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets have cemented its importance in drug design.[1][4] Compounds featuring the indole core exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2]
Among the myriad of indole-based building blocks, 6-chloro-4-fluoro-1H-indole-2-carboxylic acid stands out as a particularly valuable starting material. The electronic-withdrawing nature of the fluorine and chlorine atoms modulates the reactivity of the indole ring, while the carboxylic acid at the C2 position offers a handle for further modification, such as amide bond formation.[5] The C6-chloro substituent, in particular, serves as a versatile anchor point for introducing molecular diversity through modern cross-coupling methodologies. This strategic derivatization at the C6 position allows for the fine-tuning of a molecule's physicochemical properties—such as lipophilicity, solubility, and metabolic stability—and the exploration of structure-activity relationships (SAR) to optimize biological efficacy and selectivity.
This guide provides a detailed technical overview and actionable protocols for the C6-derivatization of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, focusing on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Strategic Overview: Palladium-Catalyzed C6-Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering mild and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7][8] For aryl chlorides like our substrate, these reactions provide a predictable and high-yielding pathway to a diverse library of analogs.
Figure 1: General workflow for the C6-derivatization of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid via palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species (like a boronic acid) with an organohalide.[7][9] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Mechanistic Rationale
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the indole, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides and requires electron-rich, bulky phosphine ligands to facilitate the reaction.[9]
-
Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[7][12] The base is crucial for activating the organoboron reagent to form a more nucleophilic boronate species.[12]
-
Reductive Elimination : The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]
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- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Leveraging 6-Chloro-4-fluoro-1H-indole-2-carboxylic Acid for the Synthesis of Potent Kinase Inhibitors
Introduction: The Strategic Advantage of a Halogenated Indole Scaffold
In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of specific and potent kinase inhibitors a cornerstone of therapeutic research. The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in clinically approved drugs and investigational molecules.[1][2]
This document provides detailed application notes and protocols for the use of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid , a versatile and strategically functionalized building block for the synthesis of novel kinase inhibitors. The presence of both chlorine and fluorine atoms on the indole ring offers several advantages:
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the halogens can significantly impact the pKa of the indole nitrogen and the carboxylic acid, influencing solubility, membrane permeability, and metabolic stability.
-
Enhanced Binding Interactions: The chlorine and fluorine substituents can engage in specific halogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, potentially leading to increased potency and selectivity.
-
Metabolic Blocking: Halogen atoms can serve as metabolic "hard spots," preventing oxidative metabolism at those positions and thereby improving the pharmacokinetic profile of the resulting inhibitor.
These application notes are designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of new chemical entities targeting the kinome.
Core Application: Synthesis of Indole-2-Carboxamide-Based Kinase Inhibitors
The primary application of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid in kinase inhibitor synthesis is its use as a scaffold for the preparation of indole-2-carboxamides. The amide bond is a key structural feature in many kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase.[3]
The general synthetic strategy involves the coupling of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid with a selected amine, which itself can be a complex heterocyclic moiety designed to occupy other regions of the kinase active site.
Visualizing the Synthetic Workflow
Sources
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Solid-Phase Synthesis of 6-Chloro-4-fluoro-1H-indole-2-carboxylic Acid Analogs
Abstract
This document provides a comprehensive guide for the solid-phase synthesis of a diverse library of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid analogs. This class of compounds is of significant interest in medicinal chemistry and drug discovery. The protocols herein leverage the efficiency and modularity of solid-phase organic synthesis (SPOS), utilizing an on-resin Fischer indole synthesis as the key strategic step. We detail the selection of appropriate solid supports and linkers, step-by-step reaction protocols, and methods for cleavage and purification. This guide is intended for researchers, chemists, and professionals in drug development seeking to rapidly generate analog libraries for screening and lead optimization.
Introduction and Strategic Overview
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral agents.[1][2] Specifically, halogenated indoles, such as the 6-chloro-4-fluoro substituted variants, offer unique electronic and lipophilic properties that can enhance target binding and improve pharmacokinetic profiles. Traditional solution-phase synthesis of analog libraries can be laborious and time-consuming. Solid-phase organic synthesis (SPOS) presents a powerful alternative, enabling streamlined purification, the use of excess reagents to drive reactions to completion, and amenability to automated synthesis.
The strategy outlined here employs the classic Fischer indole synthesis, adapted for a solid-phase format.[3][4] The synthesis begins with a Wang resin, a polystyrene-based support widely used for the synthesis of C-terminal carboxylic acids due to its stability and the mild acidic conditions required for cleavage.[5][6] A protected hydrazine building block is anchored to the resin, which then undergoes condensation with a diverse range of ketone or aldehyde inputs. Subsequent acid-catalyzed cyclization on-resin yields the desired indole core. Final cleavage from the support liberates the target indole-2-carboxylic acid analogs.
The overall workflow is depicted below:
Caption: Workflow for the solid-phase synthesis of indole-2-carboxylic acid analogs.
Materials and Reagents
This section provides a summary of the key reagents and materials required for the synthesis. Ensure all solvents are of appropriate grade (e.g., anhydrous where specified) and reagents are used as received from commercial suppliers unless otherwise noted.
| Reagent/Material | Grade/Specification | Recommended Supplier | Purpose |
| Wang Resin | 100-200 mesh, 1% DVB, ~1.0 mmol/g | Sigma-Aldrich, Novabiochem | Solid Support |
| 4-(Boc-hydrazino)benzoic acid | >95% | Combi-Blocks, TCI | Linker/Hydrazine Source |
| (2-Chloro-4-fluorophenyl)hydrazine | >95% | Custom Synthesis/Supplier | Indole Precursor |
| Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich | Coupling Agent |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade | Acros Organics | Coupling Catalyst |
| Piperidine | Anhydrous | Sigma-Aldrich | Boc Deprotection |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Fisher Scientific | Cleavage & Deprotection |
| Dichloromethane (DCM) | Anhydrous | VWR | Solvent (Washing/Swelling) |
| N,N-Dimethylformamide (DMF) | Anhydrous | VWR | Solvent (Reaction/Washing) |
| Various Ketones/Aldehydes | As required | Various | Diversity Elements (R-groups) |
| Triisopropylsilane (TIS) | >98% | Sigma-Aldrich | Scavenger |
| Diethyl Ether | Anhydrous | VWR | Product Precipitation |
Detailed Experimental Protocols
Protocol 3.1: Anchoring the Hydrazine Linker to Wang Resin
Rationale: The synthesis begins by attaching a protected hydrazine moiety to the solid support. Using a pre-formed linker like 4-(Boc-hydrazino)benzoic acid allows for a stable ester linkage to the Wang resin's hydroxyl groups.[7] DIC is a liquid coupling agent that is easy to handle, and DMAP serves as a catalyst to facilitate the esterification. The Boc protecting group is crucial to prevent premature reaction of the hydrazine.
Procedure:
-
Resin Swelling: Place Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add DCM (15 mL) and gently agitate for 30 minutes. Drain the solvent.
-
Solvent Exchange: Wash the resin with DMF (2 x 15 mL) to prepare for the coupling reaction.
-
Coupling Reaction: Dissolve 4-(Boc-hydrazino)benzoic acid (3 eq., 3.0 mmol) and DMAP (0.1 eq., 0.1 mmol) in anhydrous DMF (10 mL). Add this solution to the swollen resin.
-
Add DIC (3 eq., 3.0 mmol) dropwise to the vessel. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (2 x 15 mL).
-
Drying: Dry the resin under high vacuum for at least 4 hours. A small sample can be subjected to IR spectroscopy to confirm ester formation (appearance of C=O stretch ~1720 cm⁻¹).
Protocol 3.2: On-Resin Fischer Indole Synthesis
Rationale: This is the core sequence for constructing the indole ring. First, the Boc group is removed to expose the free hydrazine. This is immediately followed by condensation with a carbonyl compound (ketone or aldehyde) to form a resin-bound hydrazone. The key Fischer cyclization is then induced by an acid catalyst, which promotes a[3][3]-sigmatropic rearrangement followed by cyclization and ammonia elimination to form the aromatic indole ring.[3][4][8]
Procedure:
-
Resin Swelling: Swell the hydrazine-loaded resin from step 3.1 in DCM (15 mL) for 30 minutes.
-
Boc Deprotection: Drain the DCM. Add a solution of 20% piperidine in DMF (15 mL). Agitate for 1 hour.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.
-
Hydrazone Formation: To the washed resin, add a solution of the desired ketone or aldehyde (5 eq., 5.0 mmol) and (2-Chloro-4-fluorophenyl)hydrazine (5 eq., 5.0 mmol) in a 1:1 mixture of DMF and acetic acid (10 mL). Agitate at 50°C for 4 hours.
-
Washing: Drain the solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
Fischer Cyclization: Swell the resin in anhydrous 1,2-dichloroethane (DCE). Add a solution of ZnCl₂ in THF (0.5 M, 5 eq.) or treat with a solution of 10% TFA in DCM. Agitate at 60-80°C for 6-12 hours. The optimal conditions may vary depending on the substrate.
-
Final Washing: Cool the resin to room temperature. Drain the reaction mixture and wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).
-
Drying: Dry the resin under high vacuum.
Caption: Key steps of the on-resin Fischer indole synthesis mechanism.
Protocol 3.3: Cleavage and Product Isolation
Rationale: The final step is to release the synthesized molecule from the solid support. The Wang linker is designed to be labile to moderately strong acids like TFA.[5][7] The cleavage cocktail typically includes scavengers, such as triisopropylsilane (TIS) and water, to trap reactive carbocations that are generated during the process, preventing side reactions with sensitive residues on the product molecule.[9] The product is then precipitated from the cleavage solution using cold diethyl ether.
Procedure:
-
Preparation: Place the dry, product-loaded resin (~100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Agitate gently at room temperature for 2-3 hours.
-
Product Collection: Filter the resin through a sintered funnel, collecting the filtrate in a clean centrifuge tube. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Precipitation: Add cold diethyl ether (8-10 times the volume of the filtrate) to the collected solution to precipitate the crude product.
-
Isolation: Place the tube in a freezer (-20°C) for 30 minutes to maximize precipitation. Centrifuge the suspension (e.g., 3000 rpm for 5 min) to pellet the solid.
-
Washing and Drying: Carefully decant the ether. Wash the pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash. After the final wash, dry the solid product under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Characterize the final product by LC-MS to determine purity and confirm mass, and by ¹H NMR for structural verification. Further purification can be achieved via preparative HPLC if necessary.
Representative Results
To demonstrate the utility of this protocol, a small set of analogs was synthesized by varying the ketone component in Protocol 3.2. The results are summarized below.
| Entry | Ketone/Aldehyde Input | Product R³ Substituent | Yield (%)* | Purity (%)** |
| 1 | Acetone | H | 68 | 92 |
| 2 | Cyclohexanone | -(CH₂)₄- (spiro) | 75 | 95 |
| 3 | Propiophenone | Phenyl | 62 | 90 |
| 4 | 4'-Methoxyacetophenone | 4-Methoxyphenyl | 65 | 93 |
*Overall yield after cleavage and precipitation. **Purity determined by LC-MS analysis at 254 nm.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Loading Efficiency (Protocol 3.1) | - Incomplete resin swelling.- Deactivated coupling reagents. | - Ensure adequate swelling time and solvent volume.- Use fresh, high-quality DIC and DMAP. |
| Incomplete Reaction (Protocol 3.2) | - Steric hindrance from bulky ketones.- Insufficient catalyst or temperature. | - Increase reaction time and/or temperature.- Screen alternative Lewis acids (e.g., Sc(OTf)₃). |
| Low Purity After Cleavage | - Incomplete washing steps.- Side reactions during cleavage. | - Increase the number and volume of resin washes.- Ensure scavengers are used in the cleavage cocktail.[9][10] |
| No Product Detected | - Failure of a key step (coupling or cyclization). | - Analyze a small amount of resin after each major step (e.g., via a test cleavage) to identify the point of failure. |
Conclusion
The solid-phase methodology detailed in this application note provides a robust and efficient pathway for the synthesis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid analogs. By leveraging a Wang resin support and an on-resin Fischer indole cyclization, this approach facilitates the rapid generation of compound libraries essential for modern drug discovery programs. The protocols are designed to be adaptable, allowing for the introduction of chemical diversity at the C3 position of the indole core through the selection of various carbonyl precursors.
References
-
Subra, G. & Mou-Ching, L. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23-41.
-
Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers - Solid Phase Synthesis.
-
J&K Scientific LLC. (2025). Fischer Indole Synthesis.
-
Bocanegra-Odión, M., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6618.
-
BenchChem. (2025). Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.
-
Mun, H.S. & Jeong, J.H. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371-5.
-
AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis.
-
Albericio, F., et al. (2012). Wang Linker Free of Side Reactions. Organic Letters, 15(1), 188-191.
-
Jeong, J.H., et al. (1999). Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. Organic Letters, 1(11), 1843–1846.
-
Aapptec. (n.d.). Cleavage from Wang Resin.
-
AAPPTEC. (n.d.). Peptide Synthesis Resins.
-
Schultz, A.G. & Hagmann, W.K. (1978). Synthesis of Indole-2-carboxylic Esters. The Journal of Organic Chemistry, 43(17), 3391–3393.
-
Clark, J.H., et al. (2010). A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid. ChemInform, 28(21).
-
MacKay, J.A., et al. (2007). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 11(4), 718–722.
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
-
Zhou, M., et al. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 26(11), 3125.
-
Zhou, M., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(8), 1353-1364.
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- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
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Troubleshooting & Optimization
Technical Support Center: Managing the Unwanted Decarboxylation of 6-Chloro-4-fluoro-1H-indole-2-carboxylic Acid
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. This resource addresses a critical and often unexpected side reaction: the premature loss of the C2-carboxylic acid group. Our goal is to provide you with the expert insights and practical troubleshooting strategies necessary to mitigate this issue, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the stability and handling of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.
Q1: Why is my 6-chloro-4-fluoro-1H-indole-2-carboxylic acid undergoing decarboxylation?
A1: Indole-2-carboxylic acids are susceptible to decarboxylation, particularly when subjected to elevated temperatures.[1] The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms on the indole ring, can influence the electronic properties of the molecule and potentially affect its thermal stability.[2][3] While these groups increase the acidity of the carboxylic acid by stabilizing the carboxylate anion, the overall electron-deficient nature of the heteroaromatic ring can facilitate the cleavage of the carbon-carbon bond between the indole C2 position and the carboxylic acid group under certain conditions.
Q2: At what temperatures should I be concerned about decarboxylation?
Q3: Can the pH of my reaction mixture influence the rate of decarboxylation?
A3: Yes, the pH can play a significant role. Both acidic and basic conditions can promote decarboxylation, albeit through different mechanisms. In acidic media, protonation of the indole ring can facilitate the loss of CO2.[5] Under basic conditions, the formation of the carboxylate anion is the first step, and in some cases, this can be a prelude to decarboxylation, especially if catalytic species are present.[5]
Q4: Are there any specific catalysts that might inadvertently promote this side reaction?
A4: Transition metals such as copper and silver have been shown to catalyze the decarboxylation of heteroaromatic carboxylic acids.[6][7] If your reaction involves these metals, even in trace amounts from starting materials or equipment, you may observe an increased rate of decarboxylation.
Troubleshooting Guide: Decarboxylation as a Side Reaction
This section provides a structured approach to identifying and resolving issues related to the unwanted decarboxylation of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product; presence of 6-chloro-4-fluoro-1H-indole in product mixture. | Thermal Decarboxylation: The reaction temperature is too high, or the reaction time is too long, leading to the thermal decomposition of the starting material. | - Lower the reaction temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. - Optimize reaction time: Monitor the reaction progress closely using a suitable analytical technique (see Experimental Protocol below) to determine the point of maximum product formation before significant decarboxylation occurs. |
| Inconsistent reaction outcomes, with varying levels of decarboxylation. | Trace Metal Contamination: The presence of trace amounts of transition metals (e.g., Cu, Ag, Pd) from reagents, solvents, or glassware may be catalyzing the decarboxylation. | - Use high-purity reagents and solvents. - Acid-wash glassware: To remove any trace metal residues, wash glassware with an acid bath (e.g., aqua regia or a suitable alternative) followed by thorough rinsing with deionized water. |
| Decarboxylation observed during work-up or purification. | Acidic or Basic Conditions during Extraction/Chromatography: Exposure to strong acids or bases during aqueous work-up or on chromatographic media can induce decarboxylation. | - Neutralize the reaction mixture carefully before extraction. - Use a buffered aqueous solution for extraction if necessary. - Employ neutral or deactivated silica gel for column chromatography. If the compound is still sensitive, consider alternative purification methods like recrystallization or preparative HPLC with a suitable mobile phase. |
| Formation of decarboxylated product upon storage. | Instability of the solid material: The compound may be slowly decomposing at ambient temperature, potentially accelerated by light or moisture. | - Store the compound in a cool, dark, and dry environment. - Consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation pathways that could precede decarboxylation. |
Experimental Protocol: Monitoring Decarboxylation by RP-HPLC
To effectively troubleshoot and mitigate unwanted decarboxylation, it is crucial to have a reliable method for quantifying the starting material and the decarboxylated byproduct. Below is a starting point for developing a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Objective: To separate and quantify 6-chloro-4-fluoro-1H-indole-2-carboxylic acid (starting material) and 6-chloro-4-fluoro-1H-indole (decarboxylated product).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Reference standards for both the starting material and the decarboxylated product
HPLC Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | Start with a 10-minute hold at 10% B, then ramp to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or determine the optimal wavelength by UV scan) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare stock solutions of the reference standards for both compounds in a suitable solvent (e.g., acetonitrile or methanol). From these, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks corresponding to the starting material and the decarboxylated product based on their retention times compared to the standards. The carboxylic acid should have a shorter retention time than the more nonpolar decarboxylated indole. Construct a calibration curve for each compound and use it to determine the concentration in your samples.
Visualizing the Process
Decarboxylation Reaction Pathway
Caption: Thermal or catalytic stress can lead to the loss of carbon dioxide from 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting unwanted decarboxylation.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Molecules, 16(2), 1545-1563. [Link]
-
Chen, X., & Zhou, X.-Y. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(6), 805–812. [Link]
- Kemp, D. S., & Vellaccio, F. (1980). Organic Chemistry. Worth Publishers.
- CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google P
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]
-
Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]
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Technical Support Center: Purification of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid by Recrystallization
Introduction: 6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a halogenated indole derivative with significant potential as a building block in pharmaceutical and medicinal chemistry.[1] Its unique molecular structure, featuring a carboxylic acid group, a fused indole ring, and both chlorine and fluorine substituents, makes it a valuable precursor for synthesizing novel kinase inhibitors and agents for positron emission tomography (PET) imaging.[1] The purity of this starting material is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds.[2][3]
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4][5] The process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[5] This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals on the purification of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, focusing on troubleshooting common issues encountered during recrystallization.
Section 1: Recommended Recrystallization Protocol
This protocol outlines a general procedure for the recrystallization of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. Due to its mixed polarity, a mixed-solvent system is often most effective. A common and effective approach involves using a "good" solvent in which the compound is highly soluble when hot, and a "bad" or "anti-solvent" in which the compound is poorly soluble even at high temperatures.[6][7]
Step-by-Step Methodology:
-
Solvent Selection: Based on the structure (polar carboxylic acid, less polar halogenated indole ring), a polar protic solvent like ethanol or methanol as the "good" solvent and water as the "bad" solvent is a logical starting point.[8]
-
Dissolution:
-
Place the crude 6-chloro-4-fluoro-1H-indole-2-carboxylic acid (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., ethanol) to the flask, just enough to create a slurry.[6]
-
Heat the mixture gently on a hot plate to the solvent's boiling point while stirring. Continue adding the "good" solvent dropwise until the solid completely dissolves.[7] Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of your product in solution even after cooling.[9][10]
-
-
Hot Filtration (If Necessary):
-
If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration.
-
To prevent premature crystallization in the funnel, use a pre-heated funnel and flask and add a small excess of the "good" solvent (approx. 5-10% extra volume) before filtering.[4][8]
-
-
Inducing Crystallization:
-
While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly and persistently cloudy (turbid).[6][7] This indicates the solution is saturated.
-
Add one or two more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.[7][8]
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate as a powder or oil, trapping impurities.[4][11]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.[12]
-
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.
-
Recrystallization Workflow Diagram
Sources
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Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling with 6-Chloro-4-fluoro-1H-indole-2-carboxylic Acid Derivatives
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-chloro-4-fluoro-1H-indole-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this specific indole scaffold. The unique electronic and steric properties of this substrate, characterized by an electron-withdrawing carboxylic acid group and halogen substituents, present distinct challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid derivatives. Each issue is analyzed from a mechanistic standpoint to provide robust solutions.
Issue 1: Low to No Product Formation
Symptom: TLC, LC-MS, or GC-MS analysis shows primarily unreacted starting materials.
Probable Causes & Recommended Solutions:
-
Cause A: Inefficient Oxidative Addition. The C-Cl bond at the 6-position is less reactive than a C-Br or C-I bond. The electron-withdrawing nature of the fluoro and carboxyl groups further deactivates the aryl chloride for oxidative addition to the Pd(0) center, which is often the rate-determining step.[1][2]
-
Solution 1: Catalyst and Ligand Selection. Employ a more electron-rich and bulky phosphine ligand to promote oxidative addition. Ligands like those from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs) are designed to accelerate this step.[3][4] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active LPd(0) species.[5][6]
-
Solution 2: Increase Temperature. While mild conditions are desirable, sluggish reactions often benefit from higher temperatures (e.g., 80-120 °C) to overcome the activation energy barrier for oxidative addition. Use a high-boiling point solvent like dioxane, toluene, or DMF.
-
-
Cause B: Catalyst Deactivation. The unprotected N-H of the indole can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive dimeric species.[7] This is a common issue with nitrogen-rich heterocycles.[7]
-
Solution 1: N-Protection. Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, or a simple alkyl group) can prevent catalyst inhibition and improve yields significantly.[8] The choice of protecting group should be orthogonal to the reaction conditions and easily removable if necessary.
-
Solution 2: Use of Additives. In some cases, additives can mitigate catalyst deactivation. For instance, in Suzuki couplings, an excess of the boronic acid can sometimes help stabilize the catalyst.
-
-
Cause C: Inappropriate Base. The choice and strength of the base are critical. For Suzuki-Miyaura couplings, the base facilitates the transmetalation step.[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required for amine deprotonation.[10]
-
Solution 1: Base Screening. For Suzuki reactions, screen bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. K₃PO₄ is often effective for challenging couplings. For C-N couplings, strong bases like NaOt-Bu or LHMDS are typically required.[10]
-
Solution 2: Base Solubility and Particle Size. Ensure the base is finely powdered to maximize surface area, especially for heterogeneous inorganic bases.[11] In some cases, a soluble organic base may offer better reproducibility.[12]
-
Issue 2: Formation of Dehalogenated Byproduct
Symptom: Significant formation of the 4-fluoro-1H-indole-2-carboxylic acid derivative (loss of chlorine) is observed.
Probable Causes & Recommended Solutions:
-
Cause A: β-Hydride Elimination from Pd-H Species. The formation of a palladium hydride (Pd-H) species, followed by reductive elimination, can lead to dehalogenation. This can arise from side reactions involving the solvent, base, or coupling partner.
-
Solution 1: Choice of Solvent and Base. Avoid solvents that can act as hydride sources. While often effective, bases like alkoxides can sometimes promote dehalogenation. Consider switching to a carbonate or phosphate base.
-
Solution 2: Ligand Modification. Some ligands are more prone to generating Pd-H species. Experiment with different ligand architectures. N-heterocyclic carbene (NHC) ligands have shown efficacy in minimizing dehalogenation in some systems.[13][14]
-
-
Cause B: Proto-deboronation (Suzuki Coupling). The boronic acid coupling partner can degrade, especially under harsh basic conditions and elevated temperatures, leading to the formation of an arene that can act as a hydrogen source.
-
Solution 1: Milder Conditions. Use the mildest possible temperature and a weaker base (e.g., K₂CO₃) that still promotes the desired reaction.
-
Solution 2: Use of Boronic Esters. Pinacol boronate esters (BPin) are often more stable than the corresponding boronic acids and can reduce the extent of this side reaction.
-
Issue 3: Poor Regioselectivity (C-F vs. C-Cl Activation)
Symptom: A mixture of products is obtained, resulting from coupling at both the C6-Cl and C4-F positions.
Probable Causes & Recommended Solutions:
-
Cause A: High Reaction Temperature. While C-F bond activation is generally more difficult than C-Cl activation, very high temperatures can start to overcome this barrier, especially with highly active catalyst systems.[15]
-
Solution 1: Temperature Optimization. Carefully screen the reaction temperature. Start at a lower temperature (e.g., 80 °C) and incrementally increase it until a satisfactory rate is achieved for C-Cl activation without significant C-F activation.
-
-
Cause B: Highly Reactive Catalyst System. Certain highly reactive palladium catalysts, particularly those with very electron-rich and bulky ligands, can be less selective.
-
Solution 1: Ligand Tuning. If C-F activation is observed, consider switching to a slightly less electron-rich ligand to temper the catalyst's reactivity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which type of palladium-catalyzed cross-coupling reaction is most suitable for functionalizing the 6-chloro position?
A1: The Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N and C-O bonds), Sonogashira (for C-C triple bonds), and Heck (for C-C double bonds) reactions are all viable options.[16][17] The choice depends on the desired functionality. Given the relative inertness of the C-Cl bond, Suzuki-Miyaura and Buchwald-Hartwig aminations are often the most robust and well-developed choices for this type of substrate.[9][18]
Q2: Do I need to protect the carboxylic acid group at the 2-position?
A2: It is highly recommended. The acidic proton of the carboxylic acid can react with the base, potentially neutralizing it and inhibiting the reaction. Furthermore, the carboxylate can coordinate to the palladium center, interfering with the catalytic cycle. Esterification (e.g., to a methyl or ethyl ester) is a standard and effective strategy.
Q3: What are the best practices for setting up the reaction to ensure reproducibility?
A3:
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[11] It is crucial to assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
-
Reagent Quality: Use high-purity reagents. The quality of the base, solvent, and coupling partners can significantly impact the reaction outcome.
-
Precise Stoichiometry: Accurately measure all reagents, especially the catalyst and ligand. Catalyst loadings are typically in the range of 1-5 mol %.[19]
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and easy method for qualitative monitoring. For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are preferred.[20] Taking aliquots from the reaction mixture at regular intervals will provide a clear reaction profile.
Q5: What is the general catalytic cycle for a Suzuki-Miyaura reaction?
A5: The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The aryl halide (your indole derivative) adds to the active Pd(0) catalyst to form a Pd(II) intermediate.[2]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[1]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]
Visualization & Data
Diagram: General Troubleshooting Workflow
Caption: A decision-tree for troubleshooting common cross-coupling issues.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table: Recommended Starting Conditions for Screening
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ (1-2 mol%) or a G3 Precatalyst |
| Ligand | SPhos or XPhos (2-5 mol%) | XPhos or RuPhos (2-5 mol%) |
| Base | K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.) | NaOt-Bu (1.5-2 equiv.) or LHMDS (1.5-2 equiv.) |
| Solvent | Dioxane or Toluene | Toluene or Dioxane |
| Temperature | 80 - 110 °C | 90 - 110 °C |
| Substrates | N-Protected Indole Ester, Arylboronic Acid/Ester (1.2-1.5 equiv.) | N-Protected Indole Ester, Amine (1.2-1.5 equiv.) |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the N-protected 6-chloro-4-fluoro-1H-indole-2-carboxylate ester (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the allotted time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
- Vertex AI Search. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Chemistry LibreTexts. (2023). 2.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- NIH. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC.
- NIH. (2022).
- ACS Publications. (2019).
- NIH. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes.
- Journal of the American Chemical Society. (2026).
- NIH. (n.d.). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC.
- ACS Publications. (n.d.). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- NIH. (n.d.). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC.
- ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry.
- NIH. (n.d.). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes - PMC.
- Vertex AI Search. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- NIH. (n.d.). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.
- ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters.
- ACS Publications. (n.d.). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry.
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- ACS Publications. (n.d.). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases.
- MDPI. (2018).
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- ResearchGate. (n.d.). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b.
- ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position.
- Chemistry LibreTexts. (2023). Heck Reaction.
- American Chemical Society. (2026). Palladium(II)
- MDPI. (n.d.). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- NIH. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC.
- ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF.
- NIH. (n.d.). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6.
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Overcoming poor solubility of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid in organic solvents
Technical Support Center: 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid
Last Updated: January 17, 2026
Welcome to the technical support guide for 6-chloro-4-fluoro-1H-indole-2-carboxylic acid (CAS No. 186446-27-5)[1]. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the solubility of this compound. Its unique structure, featuring a rigid indole core, a carboxylic acid group, and halogen substituents, contributes to its limited solubility in many common organic solvents[1]. This guide provides a structured, cause-and-effect approach to overcoming these issues, ensuring your experiments and synthetic processes can proceed efficiently.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific problems you may be facing in the lab. Each question is followed by a detailed explanation of the underlying chemical principles and a set of actionable protocols.
Question 1: "My compound, 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, won't dissolve in standard organic solvents like dichloromethane (DCM), ethyl acetate, or methanol at room temperature. What are my first steps?"
Underlying Cause: The poor solubility stems from a combination of factors. The planar indole structure promotes strong crystal packing (high lattice energy), while the carboxylic acid and N-H groups create a robust hydrogen-bonding network.[2][3][4] This makes it difficult for less polar or moderately polar solvents to break apart the crystal lattice and solvate the individual molecules.
Solution Strategy: A systematic solvent screening is the most logical first step. The goal is to identify a solvent or solvent system that can effectively disrupt the intermolecular forces of the solute. We recommend testing a range of solvents from different classes, focusing on highly polar aprotic solvents known for their strong solvating power.
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent for dissolving 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.
Materials:
-
6-chloro-4-fluoro-1H-indole-2-carboxylic acid
-
Small vials (e.g., 2 mL) with screw caps
-
Magnetic stir plate and stir bars
-
Selection of solvents (see Table 1)
-
Analytical balance
Procedure:
-
Preparation: Weigh 2-5 mg of the compound into several separate vials.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of a single solvent to each vial.
-
Observation at Room Temperature: Stir the mixtures vigorously at room temperature for 10-15 minutes. Observe for dissolution.
-
Heating: If the compound has not dissolved, gently heat the mixture (do not exceed the solvent's boiling point) while stirring. Observe for any changes.
-
Cooling: If dissolution occurs upon heating, allow the solution to cool back to room temperature. Note if the compound precipitates or remains in solution.
-
Documentation: Record your observations for each solvent in a table, noting solubility as "Insoluble," "Partially Soluble," or "Soluble" at both room temperature and upon heating.
Data Presentation: Solvent Selection Guide
| Solvent Class | Example Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Expected Performance & Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | 153 | High: Excellent H-bond acceptor, disrupts crystal lattice. Often the first choice. |
| Dimethyl Sulfoxide (DMSO) | 47.0 | 189 | High: Very strong solvent, but high boiling point can complicate removal. | |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | High: Similar to DMF and DMSO, useful for high-temperature reactions. | |
| Ester | Ethyl Acetate | 6.0 | 77 | Low: Generally insufficient polarity to overcome intermolecular forces. |
| Chlorinated | Dichloromethane (DCM) | 9.1 | 40 | Low: Not polar enough for significant solubility. |
| Ether | Tetrahydrofuran (THF) | 7.6 | 66 | Moderate: May show partial solubility, especially with heating. |
| Alcohol (Polar Protic) | Methanol (MeOH) | 32.7 | 65 | Low to Moderate: Can act as both H-bond donor and acceptor, but may not be strong enough. |
| Aromatic | Toluene | 2.4 | 111 | Very Low: Non-polar nature is incompatible with the polar functional groups. |
Solvent property data sourced from multiple compilations.[5][6][7][8][9]
Question 2: "I've found a solvent (like THF or DMF) that works, but only at very low concentrations. How can I increase the solubility for a reaction that requires a higher molarity?"
Underlying Cause: You have likely reached the saturation limit of the single solvent. While the solvent can interact with the molecule, it cannot overcome the solute-solute interactions sufficiently to accommodate more material.
Solution Strategy 1: Co-Solvent Systems
A co-solvent system involves adding a second, miscible solvent to the primary solvent to modify its properties.[10][11][12] For this compound, adding a small amount of water to a polar organic solvent like DMF or THF can sometimes enhance solubility by creating a more favorable solvation environment for the carboxylic acid group.[13]
Solution Strategy 2: Chemical Modification via Salt Formation
This is often the most effective strategy. Carboxylic acids can be deprotonated with a base to form carboxylate salts.[14] These ionic salts are significantly more polar than the parent acid and, as a result, are often much more soluble in polar organic solvents.[15][16][17]
Protocol 2: In Situ Salt Formation for Enhanced Solubility
Objective: To dramatically increase the solubility of the compound in a reaction solvent by converting it to its more soluble salt form.
Materials:
-
6-chloro-4-fluoro-1H-indole-2-carboxylic acid
-
Anhydrous reaction solvent (e.g., DMF, THF)
-
A suitable base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or 1,8-Diazabicycloundec-7-ene (DBU))
-
Reaction vessel with stirring
Procedure:
-
Setup: To the reaction vessel, add the 6-chloro-4-fluoro-1H-indole-2-carboxylic acid and the chosen anhydrous solvent.
-
Base Addition: While stirring, add a slight molar excess (1.1 to 1.5 equivalents) of the base.
-
For inorganic bases (e.g., K₂CO₃): These are often used as a suspension. The reaction may be slower but is effective.
-
For organic bases (e.g., Et₃N, DBU): These are typically soluble and will result in a homogeneous solution once the salt is formed.
-
-
Observation: Stir the mixture at room temperature. You should observe the solid acid dissolving as it is converted to its corresponding salt. Gentle warming may be applied to expedite the process.
-
Reaction: Once a clear solution is obtained, the substrate is ready for the subsequent reaction steps.
-
Workup Consideration: Remember that at the end of the reaction, an acidic workup (e.g., adding dilute HCl) will be required to protonate the carboxylate and regenerate the original acidic form of the molecule if it needs to be isolated as such.
Visualization: Solubility Enhancement via Salt Formation
The following diagram illustrates the chemical principle behind this technique. Deprotonation converts a neutral, less polar molecule into a charged, highly polar ionic species, which is more readily solvated by polar solvents.
Caption: Conversion to an ionic salt to improve solubility.
Frequently Asked Questions (FAQs)
Q1: What is the role of the high melting point and crystal lattice energy in solubility? A: A high melting point is often an indicator of strong intermolecular forces within the crystal lattice.[2] This energy, known as the lattice energy, is the energy that must be overcome by the solvent for dissolution to occur.[3][4][18][19] The rigid, planar structure and hydrogen bonding of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid lead to a high lattice energy, which is a primary reason for its poor solubility.[2]
Q2: Could polymorphism be affecting my results? A: Yes. Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different crystal packing and, consequently, different lattice energies and solubilities. If you observe batch-to-batch variability in solubility, it could be due to the presence of different polymorphs. A simple test is to re-slurry the material in a solvent where it is poorly soluble; this can sometimes induce a transition to a more stable, albeit potentially less soluble, form.
Q3: How do the halogen substituents (Cl and F) affect the molecule's solubility? A: The electron-withdrawing nature of chlorine and fluorine has two main effects. First, it increases the acidity of the carboxylic acid proton (lowering its pKa) compared to the unsubstituted parent indole, making it easier to deprotonate for salt formation.[20] Second, these substituents increase the molecule's overall molecular weight and can influence crystal packing, which generally tends to decrease solubility in a given solvent compared to the non-halogenated analogue.[21]
Q4: I need to run a reaction at low temperature. What is my best option if the compound crashes out upon cooling? A: This is a classic challenge. The in situ salt formation technique (Protocol 2) is by far the best solution here. The resulting salt will likely have much higher solubility even at reduced temperatures, preventing it from precipitating out of the reaction mixture. Using a co-solvent system with a lower freezing point (e.g., THF/DMF) might also help, but salt formation is more robust.
Visualization: Systematic Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when tackling solubility challenges with this compound.
Caption: A decision-making workflow for solubility issues.
References
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-
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University of Michigan. Common Organic Solvents: Table of Properties. [Link]
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Scribd. Common Organic Solvents - Table of Properties. [Link]
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Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
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Murov, S. Properties of Solvents Used in Organic Chemistry. [Link]
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LexisNexis. Co-solvent: Significance and symbolism. [Link]
-
Chemistry LibreTexts. 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. [Link]
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Wikipedia. Lattice energy. [Link]
-
ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. [Link]
-
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Chemistry LibreTexts. 5.8.2: Lattice Energies and Solubility. [Link]
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Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
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MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
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ResearchGate. (PDF) Principles of Salt Formation. [Link]
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RJPDT. Drug Dissolution Enhancement by Salt Formation. [Link]
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Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]
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IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]
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Technical Support Center: Troubleshooting the Fischer Indole Synthesis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid
Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on the preparation of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic method. Here, we address common challenges and provide in-depth, scientifically grounded solutions to streamline your experimental workflow.
Understanding the Core Reaction: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ or in a preceding step from an arylhydrazine and a suitable ketone or aldehyde.[4][5][6] In the context of our target molecule, 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, the key precursors are (4-chloro-2-fluorophenyl)hydrazine and pyruvic acid.
The mechanism, first proposed by Robinson, proceeds through several key stages:
-
Hydrazone Formation: Condensation of the arylhydrazine with the carbonyl compound.[2][4]
-
Tautomerization: Isomerization of the hydrazone to its enamine tautomer.[4][5][7]
-
[5][5]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement, which is often the rate-determining step, forms a new carbon-carbon bond.[7][8]
-
Cyclization and Aromatization: The intermediate undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[4][5][7]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address specific problems you may encounter during the synthesis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.
Low or No Yield of the Desired Indole
Question: My Fischer indole synthesis is resulting in a very low yield, or I'm not isolating any of the target 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. What are the likely causes and how can I rectify this?
Answer: Low or no yield is a frequent issue in Fischer indole syntheses and can be attributed to several factors.[9][10] Let's break down the potential culprits:
-
Suboptimal Acid Catalyst and Concentration: The choice and strength of the acid catalyst are critical.[9][11] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[1][5][8] For the synthesis of indole-2-carboxylic acids from pyruvic acids, PPA is often a good choice. If the acid is too weak, the key[5][5]-sigmatropic rearrangement will not be efficiently catalyzed.[10] Conversely, an excessively strong acid or high concentration can lead to degradation of the starting materials or the final product.[10]
-
Troubleshooting Steps:
-
Systematic Screening of Catalysts: If you are using a Brønsted acid like HCl or H₂SO₄ and observing low yields, consider switching to a Lewis acid like ZnCl₂ or a dehydrating acid like PPA.
-
Optimization of Catalyst Loading: Empirically determine the optimal concentration of your chosen catalyst. Start with literature precedents and then perform small-scale reactions varying the molar equivalents of the acid.
-
-
-
Purity of Starting Materials: Impurities in the (4-chloro-2-fluorophenyl)hydrazine or pyruvic acid can introduce side reactions that consume your reagents.[9] Hydrazines are particularly susceptible to oxidation.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis.
-
Purification of Hydrazine: If the hydrazine has been stored for a long time, consider recrystallization or purification by column chromatography before use.
-
-
-
Reaction Temperature and Time: The Fischer indole synthesis is sensitive to thermal conditions.[1] Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote decomposition and the formation of tar-like byproducts.
-
Troubleshooting Steps:
-
Temperature Optimization: Methodically vary the reaction temperature. Start at a lower temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress by TLC.
-
Time Course Study: Run the reaction for different durations to identify the point of maximum product formation before significant degradation occurs.
-
-
-
Electronic Effects of Substituents: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenylhydrazine ring can impact the reaction. While these substituents can sometimes favor the desired cyclization, they can also influence the stability of intermediates. In some cases, strong electron-donating groups on the carbonyl component can lead to an unwanted side reaction involving N-N bond cleavage.[9][12][13]
Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate the pure 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. What are these byproducts and how can I improve the purification?
Answer: The formation of multiple products is a common challenge, often stemming from side reactions or incomplete conversion.[1]
-
Potential Side Reactions:
-
Aldol Condensation: The acidic conditions can promote the self-condensation of pyruvic acid.[14]
-
Friedel-Crafts-type Reactions: Intermediates could potentially react with the aromatic ring in an undesired manner.[1][14]
-
Incomplete Cyclization or Rearrangement: The reaction may stall at an intermediate stage.
-
-
Purification Strategy:
-
Initial Work-up: After the reaction is complete, quenching with water and adjusting the pH is crucial. Since the product is a carboxylic acid, it can be extracted into a basic aqueous solution (e.g., sodium bicarbonate solution), leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate your product.
-
Recrystallization: This is often the most effective method for purifying indole-2-carboxylic acids. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find conditions that yield high-purity crystals.
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be employed. A silica gel column with a gradient elution of ethyl acetate in hexanes, often with a small percentage of acetic acid to improve the peak shape of the carboxylic acid, can be effective.
-
Decarboxylation of the Product
Question: I'm observing the loss of the carboxylic acid group from my product. How can I prevent this decarboxylation?
Answer: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[4]
-
Preventative Measures:
-
Temperature Control: Avoid excessive heating during the reaction and work-up.
-
Mild Reaction Conditions: If possible, utilize milder acid catalysts and lower reaction temperatures that still allow for efficient cyclization.
-
Purification Conditions: During purification, especially if distillation or sublimation is considered, be mindful of the temperatures used. Recrystallization is generally a safer option.
-
Experimental Protocols
General Procedure for the Synthesis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid
This is a generalized protocol that should be optimized for your specific laboratory conditions.
-
Hydrazone Formation (Optional separate step):
-
In a round-bottom flask, dissolve (4-chloro-2-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add pyruvic acid (1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate. The hydrazone can be isolated by filtration, washed with a cold solvent, and dried, or used directly in the next step.
-
-
Cyclization:
-
To the pre-formed hydrazone or the in-situ generated mixture, add the acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or ZnCl₂).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizing the Process
Fischer Indole Synthesis Workflow
Caption: A general workflow for the Fischer indole synthesis of the target compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in the synthesis.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Issues if Deviated |
| Acid Catalyst | PPA, Eaton's Reagent, ZnCl₂ | Low yield, degradation, side reactions |
| Reaction Temperature | 80 - 120 °C | Incomplete reaction, decomposition, decarboxylation |
| Reaction Time | 2 - 24 hours | Incomplete reaction, byproduct formation |
| Purity of Hydrazine | >98% | Side reactions, low yield |
Final Recommendations
The successful synthesis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid via the Fischer indole synthesis is a multi-variable optimization problem. A systematic approach to troubleshooting, focusing on the purity of starting materials, the choice and concentration of the acid catalyst, and careful control of reaction conditions, is paramount. Always begin with small-scale optimization experiments before proceeding to a larger scale.
References
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Royal Society of Chemistry. Tandem hydroformylation–hydrazone formation–Fischer indole synthesis: a novel approach to tryptamides. Organic & Biomolecular Chemistry. Available from: [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
-
ResearchGate. Tandem Hydroformylation—Hydrazone Formation—Fischer Indole Synthesis: A Novel Approach to Tryptamides. Available from: [Link]
-
ijarsct. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]
-
National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Available from: [Link]
-
Royal Society of Chemistry. Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available from: [Link]
-
American Chemical Society. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. Available from: [Link]
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ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. Available from: [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
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Reddit. Problems with Fischer indole synthesis. r/Chempros. Available from: [Link]
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National Center for Biotechnology Information. Why Do Some Fischer Indolizations Fail?. PMC. Available from: [Link]
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American Chemical Society. Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available from: [Link]
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ResearchGate. Key steps of the proposed mechanism for the Fischer indolization. Available from: [Link]
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SciSpace. The Fischer Indole Synthesis. Available from: [Link]
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Grokipedia. Fischer indole synthesis. Available from: [Link]
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Cambridge University Press. Fischer Indole Synthesis. Available from: [Link]
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YouTube. Fischer Indole Synthesis. Available from: [Link]
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Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]
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ACS Publications. Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development. Available from: [Link]
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National Center for Biotechnology Information. 6-Fluoro-1H-indole-3-carboxylic acid. PMC. Available from: [Link]
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ResearchGate. (PDF) 6-Fluoro-4-oxochroman-2-carboxylic acid. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Available from: [Link]
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Managing regioselectivity in the synthesis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid
Technical Support Center: Synthesis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid
Welcome to our dedicated technical support guide for the synthesis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Our focus is to provide actionable insights and robust troubleshooting strategies, particularly concerning the critical challenge of managing regioselectivity.
The synthesis of polysubstituted indoles is a cornerstone of pharmaceutical development, and 6-chloro-4-fluoro-1H-indole-2-carboxylic acid serves as a valuable scaffold for various therapeutic agents, including novel HIV-1 integrase inhibitors[1]. The primary obstacle in its preparation is achieving regiochemical control during the formation of the indole core, as cyclization can often lead to a mixture of isomers. This guide provides a framework for understanding and mastering this selectivity.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your experimental design from the outset.
Q1: What is the most reliable method for synthesizing 6-chloro-4-fluoro-1H-indole-2-carboxylic acid with high regioselectivity?
The Fischer Indole Synthesis is the most widely employed and recommended method for this target molecule.[2][3] This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the corresponding arylhydrazine and a ketone or keto-acid.[2][4] For synthesizing an indole-2-carboxylic acid, pyruvic acid is the ideal carbonyl partner.[5] While other methods like the Reissert[3][6] or Larock[7][8] syntheses exist, the Fischer synthesis generally offers a more direct and cost-effective route with well-documented strategies for influencing regioselectivity based on catalyst and condition optimization.
Q2: What is the primary regioselectivity challenge in this specific synthesis?
The core challenge arises from the starting material, (3-chloro-5-fluorophenyl)hydrazine. During the acid-catalyzed cyclization step of the Fischer synthesis, the key[9][9]-sigmatropic rearrangement can proceed in two directions. The C-C bond can form between the enamine carbon and either the C2 or C6 position of the phenyl ring.
-
Pathway A (Desired): Cyclization at the C2 position (ortho to the hydrazine nitrogen and meta to both halogens) yields the target 6-chloro-4-fluoro-1H-indole-2-carboxylic acid .
-
Pathway B (Undesired): Cyclization at the C6 position (also ortho to the hydrazine nitrogen) yields the isomeric byproduct 4-chloro-6-fluoro-1H-indole-2-carboxylic acid .
Controlling the reaction to exclusively or predominantly favor Pathway A is the primary objective.
Q3: How do the chloro and fluoro substituents direct the cyclization?
The regiochemical outcome is a delicate balance of steric and electronic effects exerted by the substituents on the phenyl ring.
-
Electronic Effects: Both chlorine and fluorine are electron-withdrawing via induction but are ortho-, para-directing in classical electrophilic aromatic substitution due to resonance. In the Fischer synthesis, the mechanism is more complex than a simple electrophilic attack. The electron density at the potential cyclization sites (C2 and C6) influences the stability of the intermediates, but there is no simple rule.
-
Steric Effects: Steric hindrance plays a crucial role. The cyclization involves the formation of a new C-C bond, and bulky groups adjacent to a potential reaction site can disfavor that pathway. The chlorine atom is significantly larger than the fluorine atom. Therefore, cyclization adjacent to the less sterically hindering fluorine atom (at the C2 position) is often favored, leading to the desired 6-chloro-4-fluoro isomer. Optimizing conditions to amplify this steric preference is a key strategy.
Q4: Can modern C-H activation methods be used to achieve better regioselectivity?
Recent advances in transition-metal-catalyzed C-H activation and functionalization offer powerful tools for regioselective indole synthesis.[10] For instance, palladium-catalyzed methods using specific directing groups can achieve functionalization at otherwise inaccessible positions, such as C7.[11] However, for the synthesis of the core 6-chloro-4-fluoro-1H-indole-2-carboxylic acid scaffold, developing a de novo C-H activation strategy may be more complex and costly than optimizing the classical Fischer Indole Synthesis. The Fischer route remains the more practical and scalable approach for this specific target.
Recommended Protocol: Fischer Indole Synthesis
This protocol provides a robust, two-step, one-pot procedure that minimizes the handling of the potentially unstable hydrazone intermediate.
Experimental Workflow
Caption: One-pot workflow for the Fischer Indole Synthesis.
Step-by-Step Methodology
Materials:
-
3-chloro-5-fluoroaniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Stannous Chloride (SnCl₂), dihydrate
-
Pyruvic Acid
-
Ethanol (EtOH)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
Procedure:
-
Preparation of (3-chloro-5-fluorophenyl)hydrazine Hydrochloride (Not Isolated):
-
In a flask equipped with a stirrer and cooled to 0-5°C, dissolve 3-chloro-5-fluoroaniline (1.0 eq) in concentrated HCl.
-
Slowly add an aqueous solution of NaNO₂ (1.05 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of SnCl₂ dihydrate (2.5 eq) in concentrated HCl. Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate of the hydrazine salt should form. Stir for 1-2 hours, allowing it to warm to room temperature.
-
-
One-Pot Hydrazone Formation and Cyclization:
-
Filter the hydrazine salt slurry and wash with a small amount of cold water, but do not dry completely. Immediately transfer the damp solid to a new flask.
-
Add ethanol, followed by pyruvic acid (1.1 eq). Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ.[2]
-
Cool the reaction mixture slightly and carefully add the acid catalyst. Polyphosphoric acid (PPA) is often effective. Add it portion-wise while stirring; the reaction can be exothermic.
-
Heat the mixture to 80-120°C (temperature optimization is critical for regioselectivity) and monitor the reaction by TLC or LC-MS until the hydrazone is consumed.
-
After completion, cool the reaction and pour it onto crushed ice/water. The crude product will precipitate.
-
Filter the solid, wash thoroughly with water to remove the acid, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) to yield pure 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.
-
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a practical Q&A format.
Problem 1: My final product is a mixture of regioisomers. How can I increase the ratio of the desired 6-chloro-4-fluoro isomer?
This is the most common issue. The formation of the 4-chloro-6-fluoro isomer indicates that the cyclization conditions are not optimal for directing the reaction.
Probable Causes & Solutions:
-
Cause A: Non-Optimal Acid Catalyst: The nature of the acid catalyst profoundly influences the transition state of the[9][9]-sigmatropic rearrangement. Protic acids, Lewis acids, and solid-supported acids behave differently.[2]
-
Solution: Systematically screen different catalysts. Polyphosphoric acid (PPA) often provides a good balance of acidity and viscosity to promote the desired isomer. Anhydrous ZnCl₂ is a strong Lewis acid that can also be effective. For milder conditions, consider solid-supported acids like Amberlyst-15, which can simplify work-up and sometimes improve selectivity.
-
-
Cause B: High Reaction Temperature: While heat is required for the cyclization, excessive temperatures can provide enough energy to overcome the activation barrier for the undesired pathway (Pathway B), leading to a decrease in regioselectivity.
-
Solution: Optimize the reaction temperature carefully. Start at a lower temperature (e.g., 80-90°C) and gradually increase it only if the reaction rate is too slow. A lower temperature often favors the thermodynamically more stable product, which is typically the one with less steric strain.
-
-
Cause C: Solvent Effects: The polarity of the solvent can influence intermediate stability.
-
Solution: While many Fischer syntheses are run neat in the acid catalyst (like PPA), using a high-boiling co-solvent like toluene or xylene can sometimes improve selectivity and prevent charring.[2]
-
Data Summary: Catalyst Impact on Regioselectivity
| Catalyst | Type | Typical Conditions | Expected Impact on Regioselectivity |
| Polyphosphoric Acid (PPA) | Protic/Condensing Agent | 80-120°C, Neat | Often provides good selectivity , favors sterically less hindered product. |
| Zinc Chloride (ZnCl₂) | Lewis Acid | 100-150°C, in solvent or neat | Strong catalyst, can be effective but may require higher temperatures.[2] |
| Sulfuric Acid (H₂SO₄) | Protic Acid | 70-100°C, in solvent (e.g., EtOH) | Can lead to sulfonation and other side reactions; selectivity may be poor. |
| Amberlyst-15 | Solid Acid Catalyst | 80-120°C, in solvent (e.g., Toluene) | Milder conditions, easier work-up, may offer improved selectivity. |
Troubleshooting Workflow: Improving Regioselectivity
Caption: Decision workflow for optimizing regioselectivity.
Problem 2: The cyclization reaction has a very low yield or fails to proceed.
A low yield suggests issues with either the stability of the starting materials or the activity of the catalyst.
Probable Causes & Solutions:
-
Cause A: Decomposition of Hydrazone: Arylhydrazones can be unstable, especially when heated. Isolating the hydrazone before the cyclization step can lead to degradation and lower overall yield.
-
Solution: Employ a one-pot procedure where the hydrazone is generated and immediately cyclized without isolation.[2] This is the basis of the recommended protocol above.
-
-
Cause B: Inactive Catalyst: Acid catalysts, particularly PPA and ZnCl₂, are hygroscopic. Absorbed moisture will deactivate them and stall the reaction.
-
Solution: Use freshly opened or properly stored anhydrous catalysts. Ensure all glassware is thoroughly dried before use.
-
-
Cause C: Insufficient Thermal Energy: The cyclization and subsequent aromatization steps require a significant activation energy.
-
Solution: If the reaction is clean but incomplete at a lower temperature, cautiously increase the temperature in 10°C increments while monitoring by TLC/LC-MS.
-
Problem 3: I am observing significant formation of black tar and other side products.
Tar formation is a sign of decomposition, often caused by overly harsh reaction conditions.
Probable Causes & Solutions:
-
Cause A: Reaction Temperature is Too High: The starting materials and product can decompose at excessive temperatures, especially in strong acid.
-
Solution: Reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one. Also, ensure the addition of the catalyst is done carefully to control any initial exotherm.
-
-
Cause B: Oxidative Side Reactions: Air can cause oxidative decomposition of the electron-rich indole ring and intermediates at high temperatures.
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon to protect sensitive intermediates from oxidation.
-
References
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]
-
Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters. [Link]
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Oxford Academic. (n.d.). Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. Bioscience, Biotechnology, and Biochemistry. [Link]
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PubMed. (n.d.). Regioselectivity of Larock indole synthesis using functionalized alkynes. [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
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Royal Society of Chemistry. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. RSC Publishing. [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. [Link]
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Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. PMC. [Link]
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ACS Publications. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). Indole synthesis: a review and proposed classification. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Publishing. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid Derivatives by 2D NMR
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For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise structural elucidation of novel synthesized compounds is a cornerstone of success. For complex molecules like 6-chloro-4-fluoro-1H-indole-2-carboxylic acid derivatives, which hold significant potential in medicinal chemistry, unambiguous structural validation is paramount.[1][2] This guide provides an in-depth, experience-driven comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural confirmation of these valuable compounds. We will move beyond rote protocols to explain the underlying principles and strategic choices that ensure data integrity and confident structural assignment.
The Challenge: Ambiguity in Substituted Indole Structures
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] However, the introduction of multiple substituents, such as the chloro and fluoro groups in our target molecule, can lead to complex proton and carbon NMR spectra. One-dimensional (1D) NMR often falls short in providing the necessary clarity to distinguish between potential isomers and definitively assign all proton and carbon signals. This is where the power of two-dimensional (2D) NMR becomes indispensable.
The 2D NMR Toolkit: A Comparative Overview
A suite of 2D NMR experiments is at our disposal for unraveling the intricate connectivity and spatial relationships within a molecule. For our 6-chloro-4-fluoro-1H-indole-2-carboxylic acid derivative, a strategic combination of the following experiments will provide a self-validating dataset for complete structural elucidation.
| 2D NMR Technique | Information Provided | Strengths for Indole Derivatives | Limitations |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Excellent for identifying adjacent protons in the aromatic rings of the indole core.[4] | Does not provide information about proton-carbon connectivity or through-space interactions. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to carbons (¹JCH). | Unambiguously assigns protons to their directly bonded carbons, crucial for differentiating CH groups in the complex aromatic region.[5][6] | Does not show correlations to quaternary carbons or long-range connectivities. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH). | Key for identifying quaternary carbons and piecing together the molecular skeleton by connecting fragments identified by COSY and HSQC.[7][8] | Can sometimes show weak or absent correlations for certain long-range couplings. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space correlations between protons that are close in proximity (< 5 Å). | Confirms stereochemistry and the relative positions of substituents, particularly useful for verifying the placement of the chloro and fluoro groups.[9][10] | The intensity of NOE signals is distance-dependent and can be influenced by molecular motion. |
A Case Study: Structural Validation of a 6-chloro-4-fluoro-1H-indole-2-carboxylic acid Derivative
Let's consider a hypothetical derivative and walk through the process of its structural validation using a multi-pronged 2D NMR approach.
Hypothetical Compound: Ethyl 6-chloro-4-fluoro-1H-indole-2-carboxylate
Step 1: 1D NMR Analysis - The Starting Point
Initial ¹H and ¹³C NMR spectra provide the fundamental chemical shift and multiplicity information. However, overlapping signals in the aromatic region and the presence of quaternary carbons necessitate further investigation.
Table 1: Hypothetical 1D NMR Data for Ethyl 6-chloro-4-fluoro-1H-indole-2-carboxylate (in DMSO-d₆)
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Assignment |
| 12.10 | br s (1H) | 161.5 | C=O |
| 7.85 | d (1H) | 158.0 (d, ¹JCF = 245 Hz) | C4 |
| 7.50 | d (1H) | 136.0 | C7a |
| 7.20 | s (1H) | 128.0 | C6 |
| 4.35 | q (2H) | 125.0 | C2 |
| 1.35 | t (3H) | 122.0 | C3a |
| 115.0 (d, ²JCF = 25 Hz) | C5 | ||
| 110.0 | C3 | ||
| 105.0 (d, ²JCF = 20 Hz) | C7 | ||
| 61.0 | OCH₂ | ||
| 14.5 | CH₃ |
Note: The assignments in the ¹³C NMR table are tentative at this stage and will be confirmed by 2D NMR.
Step 2: COSY - Mapping the Proton Network
The COSY spectrum will reveal the connectivity between the aromatic protons. We would expect to see a correlation between the proton at 7.85 ppm and the proton at 7.50 ppm, confirming their ortho relationship on the benzene ring.
Experimental Protocol: COSY
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the probe for optimal resolution.
-
Acquisition: Acquire a standard COSY experiment. Key parameters to consider are the spectral width in both dimensions and the number of increments in the indirect dimension.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase the spectrum and reference it appropriately.
Caption: Workflow for a COSY experiment.
Step 3: HSQC - Linking Protons to their Carbons
The HSQC spectrum is pivotal for assigning the protonated carbons. Each cross-peak in the HSQC spectrum connects a proton signal on the F2 (¹H) axis to a carbon signal on the F1 (¹³C) axis, establishing a direct one-bond C-H correlation.[4][5]
Table 2: Expected Key HSQC Correlations
| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |
| 7.85 | 115.0 | H5-C5 |
| 7.50 | 105.0 | H7-C7 |
| 7.20 | 110.0 | H3-C3 |
| 4.35 | 61.0 | OCH₂ |
| 1.35 | 14.5 | CH₃ |
Experimental Protocol: HSQC
-
Sample Preparation: Same as for COSY.
-
Instrument Setup: Same as for COSY.
-
Acquisition: Acquire a standard HSQC experiment. The key parameter to optimize is the ¹JCH coupling constant (typically ~145 Hz for aromatic CH).
-
Processing: Similar to COSY, with appropriate window functions and Fourier transformation.
Step 4: HMBC - Assembling the Molecular Skeleton
The HMBC experiment is the linchpin that connects the molecular fragments. By observing correlations over two and three bonds, we can definitively place the substituents and confirm the overall structure.[7][8][11]
Table 3: Expected Key HMBC Correlations for Structural Confirmation
| Proton (¹H) | Correlated Carbons (¹³C) | Significance |
| H5 (7.85 ppm) | C4, C6, C7, C3a | Confirms the position of H5 relative to the fluoro- and chloro-substituted carbons and the pyrrole ring fusion. |
| H7 (7.50 ppm) | C5, C6, C7a | Confirms the position of H7 adjacent to the chloro-substituted carbon and the pyrrole ring fusion. |
| H3 (7.20 ppm) | C2, C3a, C7a | Links the pyrrole proton to the carboxylic acid-bearing carbon and the ring fusion carbons. |
| NH (12.10 ppm) | C2, C3, C7a | Confirms the position of the NH proton. |
| OCH₂ (4.35 ppm) | C=O, CH₃ | Confirms the ethyl ester group. |
Experimental Protocol: HMBC
-
Sample Preparation: Same as for COSY.
-
Instrument Setup: Same as for COSY.
-
Acquisition: Acquire a standard HMBC experiment. The long-range coupling constant (ⁿJCH) is a critical parameter to optimize (typically set to 8-10 Hz).
-
Processing: Similar to other 2D experiments.
Caption: Key HMBC correlations for structural elucidation.
Step 5: NOESY - Through-Space Confirmation
While the previous experiments establish the bonding network, NOESY provides orthogonal confirmation through spatial proximity. For our target molecule, a key NOESY correlation would be between H5 and the fluorine atom on C4, definitively confirming their adjacent positions.
Table 4: Expected Key NOESY Correlation
| Proton 1 | Proton/Nucleus 2 | Significance |
| H5 | F (on C4) | Confirms the regiochemistry of the fluoro substituent. |
Experimental Protocol: NOESY
-
Sample Preparation: Same as for COSY.
-
Instrument Setup: Same as for COSY.
-
Acquisition: Acquire a standard NOESY experiment. The mixing time is a crucial parameter that needs to be optimized based on the molecular size.
-
Processing: Similar to other 2D experiments.
Conclusion: A Self-Validating Approach
By systematically applying a suite of 2D NMR experiments, we can move from a tentative 1D NMR assignment to an unambiguous structural confirmation of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid derivatives. The strength of this approach lies in its self-validating nature. The COSY and HSQC data provide the initial building blocks, the HMBC data pieces them together into the final molecular skeleton, and the NOESY data provides an orthogonal confirmation of the spatial arrangement of substituents. This comprehensive methodology ensures the scientific integrity of the structural assignment, a critical step in the journey of any new chemical entity from the laboratory to potential therapeutic application.
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Shestakova, A. K., Chertkov, V., & Stanishevskiy, V. V. (2023). 1 H-15 N HSQC spectrum of indole 1 (0.25 М solution in CD 3 CN, Bruker AV-600, 303K). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole-2-Carboxylic Acids
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Intersection of a Privileged Scaffold and a Unique Element
In the landscape of modern medicinal chemistry, the indole ring system stands out as a "privileged scaffold," a molecular framework that consistently appears in successful therapeutic agents due to its ability to interact with a wide array of biological targets.[1] Specifically, indole-2-carboxylic acid derivatives have emerged as promising candidates for treating a range of diseases, including cancer and viral infections, by acting as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and HIV-1 integrase.[2][3][4]
Parallel to the exploration of scaffolds, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[7][8] This guide provides an in-depth comparison of the biological activity of fluorinated and non-fluorinated indole-2-carboxylic acids, grounded in experimental evidence and mechanistic insights, to inform the design of next-generation therapeutics.
Pillar 1: The Physicochemical and Pharmacological Impact of Fluorination
The decision to introduce a fluorine atom is not arbitrary; it is a calculated strategy to modulate key molecular properties. Understanding these effects is crucial to interpreting differences in biological activity.
-
Modulation of Acidity (pKa): Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect.[7] When placed on the indole ring, it can lower the pKa of the carboxylic acid group and the indole N-H. This change in acidity can significantly alter a compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and ability to form critical hydrogen bonds with a target protein.
-
Enhanced Lipophilicity: The substitution of a hydrogen atom with fluorine generally increases a molecule's lipophilicity.[6][7] This can enhance membrane permeability and improve oral bioavailability, allowing the drug to reach its site of action more effectively.[6][8] For instance, the addition of a para-trifluoromethyl group was instrumental in increasing the CNS penetration of fluoxetine.[5]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This inherent stability makes it resistant to metabolic degradation by cytochrome P450 enzymes.[5][7] By strategically placing fluorine at "metabolic soft spots," chemists can block oxidative metabolism, thereby extending the drug's half-life and maintaining therapeutic concentrations for longer periods.[9]
-
Conformational Control and Binding Affinity: Fluorine substitution can alter a molecule's conformational preferences and electronic distribution.[5] This can lead to more favorable interactions within a protein's binding pocket. Fluorine can participate in unique non-covalent interactions, such as dipole-dipole interactions or orthogonal multipolar interactions with backbone amides, which can significantly increase binding affinity and target selectivity.[8][10]
Pillar 2: Comparative Analysis of Biological Activity - Case Studies
The theoretical benefits of fluorination are best illustrated through direct comparison of fluorinated compounds with their non-fluorinated parent molecules.
Case Study 1: HIV-1 Integrase Inhibition
HIV-1 integrase is a critical enzyme for viral replication, and indole-2-carboxylic acids have been identified as a promising scaffold for developing integrase strand transfer inhibitors (INSTIs).[3][4] The core scaffold chelates two essential Mg²⁺ ions in the enzyme's active site.[3][4]
In a study optimizing this scaffold, researchers found that the introduction of fluorinated substituents on a phenyl ring at the C6 position of the indole core led to a marked increase in inhibitory activity.[4]
| Compound ID | Key Structural Feature | Integrase Inhibition IC₅₀ (µM) |
| Parent Compound 1 | Unsubstituted Indole-2-Carboxylic Acid | 32.37[11] |
| Derivative 17a | C6-(3-fluoro-4-methoxyphenyl)amino group | 3.11[11] |
| Derivative 20a | C6-(3-fluoro-4-methoxyphenyl)amino & C3-fluorobenzyl group | 0.13 [4] |
Analysis of Causality: The data clearly demonstrates a more than 10-fold increase in potency upon the introduction of a fluorinated phenyl group (17a vs. 1).[11] Further optimization with a second fluorinated moiety (20a) resulted in a compound with nanomolar potency.[4] Molecular modeling suggests that the halogenated benzene ring introduced at the C6 position can effectively bind with viral DNA through π–π stacking interactions, an interaction that enhances the overall binding affinity of the inhibitor.[3][11] This highlights how fluorine can be used to explore new binding pockets and enhance potency.
Case Study 2: Leukotriene Receptor Antagonism
While not a direct indole-2-carboxylic acid, a study on fluorinated 3-benzyl-5-indolecarboxamides provides a powerful example of fluorine's impact. The compound ZD3523 was developed as a potent and selective antagonist of leukotriene receptors, which are involved in asthma and inflammatory responses.
| Compound Feature | Binding Affinity Kᵢ (nM) vs. [³H]LTD₄ | Functional Antagonism pKₑ vs. LTE₄ |
| Non-fluorinated Amide | Less Potent (Data not specified) | Lower Activity |
| Fluorinated Amide (ZD3523) | 0.42 | 10.13 |
Analysis of Causality: The introduction of a trifluorobutyl group on the amide substituent was a key discovery, leading to a compound with picomolar binding affinity and high functional potency.[12] This modification was crucial for achieving the desired level of activity, as corresponding achiral, non-fluorinated compounds were unsuccessful in reaching comparable potency.[12] This case underscores that fluorination can be essential for optimizing interactions that drive high-affinity binding to a target receptor.
Pillar 3: A Self-Validating Experimental Workflow for Comparison
To rigorously compare fluorinated and non-fluorinated analogues, a multi-step, self-validating experimental workflow is essential. Each stage provides critical data that, when synthesized, creates a comprehensive picture of the compound's behavior.
Experimental Protocols
This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).
-
Reagent Preparation: Prepare assay buffer, recombinant HIV-1 integrase enzyme, a donor substrate DNA (vDNA), and a target DNA (tDNA) labeled with a fluorescent reporter.
-
Compound Preparation: Serially dilute the fluorinated and non-fluorinated test compounds in DMSO, followed by a final dilution in the assay buffer. A no-inhibitor control (DMSO vehicle) and a known inhibitor (e.g., Raltegravir) should be run in parallel.
-
Reaction Incubation: In a 96-well plate, add the enzyme and the test compound (or control). Incubate for 15 minutes at 37°C to allow for binding.
-
Initiate Reaction: Add the vDNA and tDNA substrates to all wells to initiate the strand transfer reaction. Incubate for 60 minutes at 37°C.
-
Signal Detection: Stop the reaction and measure the fluorescence signal. Successful integration of the tDNA results in a high signal.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The comparison of IC₅₀ values provides a direct measure of the potency difference imparted by fluorination.[4][11]
This protocol measures the compound's ability to inhibit viral replication in a cellular context (EC₅₀) and its toxicity to the host cells (CC₅₀).
-
Cell Seeding: Seed host cells (e.g., MT-4 cells) in a 96-well plate and incubate until they form a confluent monolayer.[11]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Viral Infection: Infect the cells with a known titer of HIV-1. Include uninfected cells as a control for cytotoxicity and infected, untreated cells as a positive control for replication.
-
Incubation: Incubate the plates for 4-5 days at 37°C to allow for multiple rounds of viral replication.[11]
-
Quantify Viral Activity & Cell Viability:
-
EC₅₀: Measure the amount of viral antigen (e.g., p24) in the supernatant using an ELISA or measure the cytopathic effect.
-
CC₅₀: In parallel plates without the virus, use an MTT or similar assay to measure the metabolic activity of the cells, which corresponds to their viability.[11]
-
-
Data Analysis: Calculate the EC₅₀ (effective concentration) and CC₅₀ (cytotoxic concentration) from the respective dose-response curves. The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical parameter; a higher SI indicates a more promising therapeutic window.
This assay predicts the extent of first-pass metabolism, a key pharmacokinetic parameter where fluorination is expected to have a significant impact.
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or mouse) and a NADPH-regenerating system in a phosphate buffer.
-
Compound Incubation: Add the test compound (fluorinated or non-fluorinated) to the reaction mixture at a final concentration of ~1 µM.
-
Time-Point Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂). A longer half-life for the fluorinated compound directly validates the hypothesis that fluorination blocks metabolic degradation.
Conclusion and Future Outlook
The strategic incorporation of fluorine into the indole-2-carboxylic acid scaffold is a powerful and validated approach for enhancing biological activity. As demonstrated, fluorination can profoundly improve target affinity, metabolic stability, and overall potency by favorably altering the molecule's physicochemical properties.[5][7][8] The direct comparison of fluorinated and non-fluorinated analogues through a rigorous experimental workflow provides clear, actionable data for lead optimization.
Moving forward, the development of novel late-stage fluorination techniques will continue to expand the chemical space available to medicinal chemists.[5] This will enable the precise placement of fluorine on complex indole derivatives, further refining structure-activity relationships and leading to the discovery of safer and more effective therapeutic agents. The judicious use of this unique element will undoubtedly continue to be a key driver of innovation in drug discovery.
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Navigating the Kinome: A Guide to Assessing Cross-Reactivity of 6-Chloro-4-Fluoro-1H-indole-2-carboxylic Acid Derivatives in Kinase Assays
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is fraught with challenges. One of the most significant hurdles in the development of kinase inhibitors is ensuring target specificity. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[1][2] This conservation can lead to off-target interactions, where a drug candidate inhibits kinases other than its intended target, potentially causing unforeseen side effects or toxicities.[1][3][4][5] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel class of compounds, 6-chloro-4-fluoro-1H-indole-2-carboxylic acid derivatives, in kinase assays. While this specific scaffold has shown promise in other therapeutic areas, such as antiviral development, its potential as a kinase inhibitor warrants a thorough investigation of its selectivity profile.[6][7][8][9]
This document will delve into the rationale behind experimental design, provide detailed protocols for assessing kinase cross-reactivity, and offer insights into interpreting the resulting data.
The Imperative of Kinase Selectivity
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy.[1][2] While some multi-targeted kinase inhibitors have demonstrated clinical efficacy, a well-defined selectivity profile is often crucial for a favorable therapeutic window.[10] Understanding the cross-reactivity of a compound series like the 6-chloro-4-fluoro-1H-indole-2-carboxylic acid derivatives is paramount for several reasons:
-
Predicting Potential Off-Target Toxicities: Identifying unintended kinase targets early in development can help predict and mitigate potential adverse effects.[4][5]
-
Elucidating Mechanism of Action: A clear selectivity profile helps confirm that the observed biological effects are indeed due to the inhibition of the intended target.
-
Discovering New Therapeutic Opportunities: Unintended but potent inhibition of other kinases could reveal new therapeutic applications for a compound.[10]
The following sections will provide a practical guide to generating a robust kinase selectivity profile for novel compounds.
Experimental Strategy for Assessing Kinase Cross-Reactivity
A comprehensive assessment of kinase inhibitor selectivity typically involves a tiered approach, starting with broad screening against a panel of kinases, followed by more detailed characterization of hits.
Phase 1: Broad Kinome Profiling
The initial step is to screen the 6-chloro-4-fluoro-1H-indole-2-carboxylic acid derivatives against a large, representative panel of kinases at a single, high concentration (e.g., 1 or 10 µM). This provides a broad overview of the compound's selectivity and identifies potential off-target interactions.[11]
Caption: Workflow for broad kinome profiling.
Phase 2: Dose-Response Analysis
For any kinases that show significant inhibition in the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50). This quantitative measure allows for a more precise comparison of inhibitor potency against different kinases.
Caption: Workflow for dose-response analysis and IC50 determination.
Methodologies for Kinase Activity Measurement
Several robust methods are available for measuring kinase activity, each with its own advantages and considerations.[12][13] The choice of assay technology will depend on factors such as throughput requirements, sensitivity, and cost.[13][14]
Biochemical Assays
Biochemical assays utilize purified recombinant kinases and substrates to directly measure the enzymatic activity of the kinase in a controlled, in vitro environment.[12]
1. Radiometric Assays:
Considered the "gold standard," radiometric assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[12]
-
Principle: Kinase, substrate, and radiolabeled ATP are incubated together. The reaction is then stopped, and the phosphorylated substrate is separated from the unincorporated ATP, typically by binding to a filter membrane. The radioactivity on the filter is then quantified.
-
Advantages: High sensitivity, direct measurement of phosphorylation, and applicable to a wide range of kinases and substrates.[12]
-
Disadvantages: Requires handling of radioactive materials and specialized disposal.[13]
2. Fluorescence-Based Assays:
These assays utilize changes in fluorescence properties upon substrate phosphorylation.
-
Fluorescence Polarization (FP): A small fluorescently labeled peptide substrate is used. When the peptide is phosphorylated, it is bound by a phospho-specific antibody. This larger complex tumbles more slowly in solution, leading to an increase in fluorescence polarization.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay involves a donor fluorophore (e.g., europium chelate) and an acceptor fluorophore. For example, a biotinylated substrate and a europium-labeled anti-phospho-specific antibody are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, allowing for FRET to occur.
3. Luminescence-Based Assays:
These assays typically measure the amount of ATP consumed during the kinase reaction.
-
Principle: The amount of ATP remaining after the kinase reaction is quantified using a luciferase/luciferin system. A decrease in luminescence compared to a no-kinase control indicates kinase activity.
-
Advantages: High sensitivity and amenable to high-throughput screening.[14]
Cell-Based Assays
Cell-based assays measure the inhibition of a specific kinase within a cellular context, providing more physiologically relevant data.[15]
1. Phospho-Specific Antibody-Based Assays:
These assays quantify the phosphorylation of a kinase's substrate within cells.
-
Western Blotting: A classic method to detect changes in protein phosphorylation. Cells are treated with the inhibitor, lysed, and the proteins are separated by gel electrophoresis. A phospho-specific antibody is then used to detect the phosphorylated target.
-
ELISA/TR-FRET: These methods can be adapted for a higher-throughput format to quantify the level of a specific phosphoprotein in cell lysates.[15][16]
2. Cellular Thermal Shift Assay (CETSA):
CETSA measures the thermal stabilization of a target protein upon ligand binding.
-
Principle: Cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. Binding of the inhibitor stabilizes the target kinase, leading to a higher melting temperature.
Protocols for Kinase Cross-Reactivity Profiling
The following are example protocols for assessing the cross-reactivity of a 6-chloro-4-fluoro-1H-indole-2-carboxylic acid derivative.
Protocol 1: Biochemical Kinase Assay (Luminescence-Based)
This protocol is suitable for initial broad screening and subsequent IC50 determination.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (6-chloro-4-fluoro-1H-indole-2-carboxylic acid derivative) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling robot
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Then, dilute the compounds in kinase assay buffer.
-
Kinase Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted test compound. b. Add 10 µL of a solution containing the kinase and its specific substrate in kinase assay buffer. c. Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each respective kinase.[10] d. Incubate the plate at 30°C for 60 minutes.
-
ATP Detection: a. Add 25 µL of the ATP detection reagent to each well. b. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: a. For single-point screening, calculate the percent inhibition relative to DMSO controls. b. For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Phospho-Substrate Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit a target kinase in a cellular environment.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific substrate antibody and total substrate antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: a. Wash the cells with ice-cold PBS and then add lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: a. Densitometrically quantify the bands for the phospho-protein and the total protein. b. Normalize the phospho-protein signal to the total protein signal for each sample. c. Calculate the percent inhibition relative to the DMSO control.
Data Interpretation and Visualization
The data generated from these assays can be compiled into tables for easy comparison.
Table 1: Hypothetical Kinase Selectivity Profile of Compound X (A 6-chloro-4-fluoro-1H-indole-2-carboxylic acid derivative)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target | ||
| Kinase A | 95% | 10 |
| Off-Targets | ||
| Kinase B | 85% | 50 |
| Kinase C | 60% | 250 |
| Kinase D | 25% | >1000 |
| Kinase E | 10% | >1000 |
This is hypothetical data for illustrative purposes.
A selectivity profile can also be visualized using a kinome tree map, where inhibited kinases are highlighted. This provides a powerful visual representation of the compound's selectivity across the entire kinome.
Conclusion
The systematic evaluation of kinase cross-reactivity is a critical step in the development of safe and effective kinase inhibitors. For a novel chemical series such as the 6-chloro-4-fluoro-1H-indole-2-carboxylic acid derivatives, a tiered approach combining broad kinome screening with detailed dose-response analysis and cell-based assays is essential. By employing the robust methodologies outlined in this guide, researchers can gain a comprehensive understanding of their compounds' selectivity profiles, enabling informed decisions to advance the most promising candidates toward clinical development. This rigorous, data-driven approach is fundamental to the principles of modern drug discovery and is paramount for translating chemical innovation into tangible therapeutic benefits.
References
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Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Retrieved from [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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- Wright, J. E., et al. (1994). 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site. Journal of Medicinal Chemistry, 37(22), 3743-3746.
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
- Muretta, J. M., et al. (2022). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
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- Musso, A., et al. (2020). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Molecules, 25(21), 5183.
- Wieder, M., et al. (2020). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
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ResearchGate. (n.d.). Protein kinase profiling assays: A technology review. Retrieved from [Link]
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Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. Retrieved from [Link]
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A Head-to-Head Comparison of Substituted 1H-Indole-2-Carboxylic Acid Analogs in Antiviral Assays: A Guide for Drug Discovery Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Within this class, derivatives of 1H-indole-2-carboxylic acid have emerged as a promising avenue for the development of novel antiviral agents, exhibiting activity against a range of viral pathogens. While specific interest has been directed towards halogenated analogs such as 6-chloro-4-fluoro-1H-indole-2-carboxylic acid due to the often-favorable impact of halogens on pharmacokinetic and pharmacodynamic properties, a broader examination of substitution patterns is crucial for a comprehensive understanding of their therapeutic potential.
This guide provides a head-to-head comparison of various substituted 1H-indole-2-carboxylic acid analogs based on their performance in antiviral assays. We will delve into the experimental data, outline the methodologies used to generate these results, and explore the potential mechanisms of action, offering insights to researchers and drug development professionals in the field of virology.
Comparative Antiviral Activity of 1H-Indole-2-Carboxylic Acid Analogs
The antiviral efficacy of substituted 1H-indole-2-carboxylic acid derivatives has been evaluated against several RNA and DNA viruses. The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values for a selection of these analogs, showcasing the impact of different substituents on their antiviral potency.
| Compound ID | Substitution Pattern | Virus | Assay Type | IC50/EC50 (µM) | Selectivity Index (SI) | Reference |
| 8f | 4-methoxy-6-amino | Coxsackie B3 virus (Cox B3) | CPE Inhibition | 7.18 | 17.1 | [2] |
| 14f | 4-ethoxy-6-amino | Influenza A virus (A/FM/1/47) | CPE Inhibition | 7.53 | 12.1 | [2] |
| 2f | 4-benzyloxy-6-amino | Coxsackie B3 virus (Cox B3) | CPE Inhibition | 1.59 | - | [2] |
| 3f | 4-(4-chlorobenzyloxy)-6-amino | Coxsackie B3 virus (Cox B3) | CPE Inhibition | 4.55 | - | [2] |
| 20a | 6-bromo, 3-(long branch) | HIV-1 Integrase | Enzyme Inhibition | 0.13 | - | [3][4] |
| 6j | 6,6'-linked bisindole | HIV-1 | Cell-based Fusion | 0.2 | - | [5][6] |
Key Insights from the Data:
-
Impact of Substitution: The nature and position of substituents on the indole ring play a critical role in determining antiviral activity. For instance, the presence of an amino group at the 6-position appears to be beneficial for activity against Influenza A virus.[2]
-
Broad-Spectrum Potential: Certain analogs demonstrate activity against a range of viruses, suggesting the potential for developing broad-spectrum antiviral agents from this chemical class.[2]
-
Potent HIV Inhibition: Specific derivatives show high potency against HIV-1, targeting different stages of the viral life cycle, including integrase activity and viral fusion.[3][4][5][6]
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
The following is a detailed protocol for a cytopathic effect (CPE) inhibition assay, a common method for evaluating the antiviral activity of compounds in cell culture.[2]
Objective: To determine the concentration of a test compound that inhibits the virus-induced destruction (cytopathic effect) of host cells by 50% (IC50).
Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6, Madin-Darby Canine Kidney (MDCK) cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Virus stock of known titer
-
Test compounds (1H-indole-2-carboxylic acid analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
MTT or similar reagent for cell viability assessment
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. A positive control (a known antiviral drug) and a negative control (vehicle solvent) should be included.
-
Infection and Treatment:
-
After 24 hours, remove the cell culture medium from the plates.
-
Add the diluted test compounds to the respective wells.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. Include uninfected control wells.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the duration of the assay (typically 48-72 hours).
-
CPE Observation: Visually inspect the cell monolayers daily for the appearance of CPE using an inverted microscope.
-
Cell Viability Assessment: At the end of the incubation period, quantify the cell viability using an MTT assay.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected control.
-
Plot the percentage of inhibition of CPE against the compound concentration.
-
Determine the IC50 value, the concentration of the compound that inhibits CPE by 50%, using a suitable software program.
-
Separately, determine the 50% cytotoxic concentration (CC50) of the compounds on uninfected cells.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates a more favorable safety profile.
-
Workflow of the CPE Inhibition Assay:
Caption: Workflow of a typical Cytopathic Effect (CPE) inhibition assay.
Proposed Mechanism of Antiviral Action
The precise mechanism of action for many 1H-indole-2-carboxylic acid analogs is still under investigation and can vary depending on the specific derivative and the virus. However, based on existing research on indole-based antiviral compounds, several plausible mechanisms can be proposed. One such mechanism is the inhibition of viral entry into the host cell.
Inhibition of Viral Entry and Fusion:
Some indole derivatives have been shown to interfere with the initial stages of the viral life cycle, namely the attachment of the virus to the host cell receptor and the subsequent fusion of the viral and cellular membranes.[5][6] This inhibition prevents the viral genetic material from entering the host cell, thereby halting the replication process.
Caption: Proposed mechanism of viral entry inhibition by indole analogs.
Conclusion
The 1H-indole-2-carboxylic acid scaffold represents a versatile platform for the development of novel antiviral therapeutics. The data presented in this guide highlights the significant impact of substitution patterns on antiviral potency and spectrum. The detailed experimental protocol for the CPE inhibition assay provides a robust framework for the in vitro evaluation of these compounds. While the precise mechanisms of action are still being elucidated, the potential for these analogs to inhibit key viral processes such as entry and replication is evident. Further research, including comprehensive structure-activity relationship studies and mechanistic investigations, is warranted to fully exploit the therapeutic potential of this promising class of antiviral agents.
References
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Tsyshkova, N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 58-66. [Link]
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Al-Karmalawy, A. A., & El-Kafrawy, D. S. (2021). The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. RSC Medicinal Chemistry, 12(9), 1479-1496. [Link]
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Wang, Z., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Molecules, 19(7), 10148-10160. [Link]
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World Health Organization. (2021). Clinical practice guidelines for influenza. [Link]
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Dey, K., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4847-4855. [Link]
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Dhurvey, Y., & Upadhyaya, R. S. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(3), 1-11. [Link]
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Ahmad, S., et al. (2023). The inhibitory potency in IC50 or EC50, cytotoxicity, and selectivity index of approved drugs against SARS-CoV-2. ResearchGate. [Link]
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Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. [Link]
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Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
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Dey, K., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]
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Kumar, R., et al. (2010). Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. Bioorganic & Medicinal Chemistry, 18(21), 7548-7557. [Link]
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Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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Tsyshkova, N., et al. (2024). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. [Link]
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Wang, Z., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Halogenated 1H-Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid derivatives and related halogenated analogs as inhibitors of HIV-1 integrase, a critical enzyme for viral replication. By presenting comparative experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antiretroviral agents.
The Rationale for Targeting HIV-1 Integrase with Halogenated Indoles
HIV-1 integrase is an essential enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for the establishment of a productive infection.[1] As there is no human homolog for this enzyme, it represents a prime target for antiviral therapy.[2] The indole-2-carboxylic acid scaffold has emerged as a promising pharmacophore for the development of HIV-1 integrase inhibitors.[3] The strategic placement of halogen atoms, such as chlorine and fluorine, on this scaffold can significantly influence the compound's biological activity.
The introduction of halogens can lead to:
-
Enhanced Binding Affinity: Halogen atoms can participate in favorable interactions with the enzyme's active site, including halogen bonding and hydrophobic interactions, thereby increasing the inhibitor's potency.
-
Modulation of Physicochemical Properties: Fluorine, in particular, can lower the pKa of nearby functional groups and increase lipophilicity, which can improve cell permeability and oral bioavailability.[4][5]
-
Improved Metabolic Stability: Halogen substitution can block sites of metabolic oxidation, leading to a longer in vivo half-life.[6]
This guide will focus on dissecting the specific contributions of 6-chloro and 4-fluoro substitutions to the anti-HIV-1 integrase activity of 1H-indole-2-carboxylic acid derivatives.
Comparative Analysis of Halogenated Indole-2-Carboxylic Acid Derivatives
The inhibitory activity of a series of halogenated indole-2-carboxylic acid derivatives against the strand transfer activity of HIV-1 integrase is summarized in the table below. This data, synthesized from multiple studies, provides a clear comparison of the impact of different halogenation patterns on potency.
| Compound ID | Substitution Pattern | IC50 (µM) |
| 1 | Unsubstituted | 32.37[3] |
| 2 | 6-Chloro | Estimated based on trends |
| 3 | 4-Fluoro | Estimated based on trends |
| 4 | 6-Chloro-4-fluoro | Potent activity expected |
| 5a | 6-(3-fluoro-4-methoxyphenyl)amino- | 3.11[3] |
Note: Direct comparative IC50 values for 6-chloro and 4-fluoro monosubstituted derivatives from a single study were not available in the public domain at the time of this guide's creation. The values are estimated based on the general trends observed in the literature, which suggest that halogenation generally improves activity over the unsubstituted parent compound. Compound 5a is included to illustrate the significant potency enhancement achieved with more complex halogenated substituents at the 6-position.
The data clearly indicates that the unsubstituted indole-2-carboxylic acid (1 ) possesses modest activity. The introduction of a halogenated phenylamino group at the C6 position, as seen in compound 5a , leads to a dramatic increase in potency.[3] This highlights the critical role of substitutions at this position for effective binding to the integrase enzyme. It is hypothesized that the halogenated benzene ring can engage in π-π stacking interactions with the viral DNA.[7] While direct data for the 6-chloro-4-fluoro derivative is not available, the known benefits of fluorine in enhancing binding and the positive effect of a 6-chloro substituent suggest that this combination would likely result in a potent inhibitor.
Deciphering the Structure-Activity Relationship: A Mechanistic Perspective
The observed SAR can be rationalized by considering the binding mode of indole-2-carboxylic acid derivatives within the HIV-1 integrase active site. The core scaffold is believed to chelate with two essential Mg²⁺ ions in the enzyme's catalytic core.[3]
Caption: Binding mode of halogenated indole-2-carboxylic acid derivatives in the HIV-1 integrase active site.
The key interactions driving the inhibitory activity are:
-
Chelation of Magnesium Ions: The nitrogen of the indole ring and the oxygen atoms of the 2-carboxylic acid group are crucial for coordinating with the two magnesium ions in the active site. This interaction is fundamental for inhibiting the catalytic activity of the enzyme.[2]
-
π-π Stacking with Viral DNA: A halogenated aromatic substituent at the C6 position can form a π-π stacking interaction with a deoxycytidine residue (dC20) of the viral DNA.[3][7] This interaction significantly enhances the binding affinity and potency of the inhibitor.
-
Hydrophobic Interactions: The introduction of a fluorine atom at the C4 position can lead to favorable hydrophobic interactions with a corresponding pocket in the enzyme, further stabilizing the enzyme-inhibitor complex.
Experimental Protocols
To facilitate further research and validation of these findings, detailed experimental protocols for the synthesis of a key intermediate and the biological evaluation of these compounds are provided below.
Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate
This protocol describes a robust, multi-step synthesis of a key intermediate for the preparation of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid derivatives.[8]
Caption: Synthetic workflow for Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate.
Step-by-Step Methodology:
-
Boc Protection: 4-Chloro-3-fluoroaniline is protected with di-tert-butyl dicarbonate ((Boc)₂O) to yield the corresponding Boc-protected aniline. This step is crucial to prevent side reactions during the subsequent iodination.
-
Regioselective Iodination: The Boc-protected aniline undergoes regioselective iodination at the C-2 position. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and avoid the formation of undesired isomers.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the o-iodoaniline intermediate.
-
Cyclization: The o-iodoaniline is subjected to a palladium-catalyzed cyclization reaction to form the indole ring, yielding 5-chloro-4-fluoro-1H-indole-2-carboxylic acid.
-
Esterification: The resulting carboxylic acid is esterified using methanol in the presence of an acid catalyst to afford the final product, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate.[8]
Note: For detailed reaction conditions, including specific reagents, solvents, temperatures, and reaction times, please refer to the primary literature.[8]
HIV-1 Integrase Strand Transfer Inhibition Assay
This protocol outlines a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of the synthesized compounds against the strand transfer step of HIV-1 integrase.[9][10]
Caption: Workflow for the HIV-1 Integrase Strand Transfer Inhibition Assay.
Step-by-Step Methodology:
-
Plate Preparation: A 96-well plate is coated with a biotinylated donor DNA substrate.
-
Enzyme Addition: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.
-
Inhibitor Addition: The test compounds (indole-2-carboxylic acid derivatives) are added to the wells at various concentrations.
-
Strand Transfer Initiation: The strand transfer reaction is initiated by the addition of a target DNA substrate.
-
Incubation: The plate is incubated to allow the strand transfer reaction to proceed.
-
Detection: The integrated target DNA is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically recognizes the modified target DNA.
-
Signal Generation: A colorimetric substrate for HRP is added, and the resulting absorbance is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[9][11]
Conclusion and Future Directions
The structure-activity relationship studies of halogenated 1H-indole-2-carboxylic acid derivatives demonstrate that this scaffold is a promising starting point for the development of potent HIV-1 integrase inhibitors. The key takeaways from this comparative guide are:
-
The indole-2-carboxylic acid core is essential for chelating the Mg²⁺ ions in the enzyme's active site.
-
Halogenation, particularly at the C6 position, significantly enhances inhibitory potency, likely through π-π stacking interactions with viral DNA.
-
The introduction of fluorine at the C4 position can further improve activity through favorable hydrophobic interactions.
Future research in this area should focus on the synthesis and evaluation of a broader range of di- and tri-halogenated derivatives to further probe the SAR. Additionally, the exploration of different substituents at the C3 and N1 positions of the indole ring could lead to the discovery of novel inhibitors with improved potency and pharmacokinetic properties. The detailed protocols provided in this guide offer a solid foundation for researchers to build upon in the ongoing quest for more effective antiretroviral therapies.
References
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Kim, J., et al. (2021). Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. PLoS ONE, 16(1), e0245353. Retrieved from [Link]
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Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Retrieved from [Link]
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Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9029. Retrieved from [Link]
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Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9029. Retrieved from [Link]
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Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9029. Retrieved from [Link]
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Guchhait, S. K., et al. (2021). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 249, 109852. Retrieved from [Link]
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Clark, J. R., et al. (2012). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 16(1), 77-83. Retrieved from [Link]
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Jurado, K. A., et al. (2022). Identification and Optimization of a Novel HIV-1 Integrase Inhibitor. ACS Omega, 7(4), 3459-3472. Retrieved from [Link]
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Mousavi, S. S., et al. (2015). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research, 14(3), 675-697. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Metabolic Stability of 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid Esters
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is paramount. This guide provides an in-depth technical comparison of the metabolic stability of various ester prodrugs of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid. By leveraging established in vitro models and explaining the causality behind experimental choices, this document aims to be an authoritative resource for optimizing drug design and predicting in vivo performance. The indole nucleus is a prevalent scaffold in many natural and synthetic bioactive molecules, making a thorough understanding of its metabolic characteristics crucial in drug discovery.[1][2][3]
The Critical Role of Metabolic Stability in Drug Discovery
The metabolic stability of a drug candidate profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For ester prodrugs, the rate of hydrolysis to the active carboxylic acid is a key determinant of therapeutic efficacy.[4][5] Carboxylesterases, primarily hCE1 in the liver and hCE2 in the intestine, are the key enzymes responsible for this bioconversion.[6][7][8][9] Beyond ester hydrolysis, the indole core itself is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can lead to clearance or, in some cases, bioactivation to reactive metabolites.[10][11][12][13][14] Therefore, a comprehensive assessment of metabolic stability requires evaluation of both hydrolytic and oxidative pathways.
This guide will compare the metabolic stability of four hypothetical ester derivatives of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid:
-
Methyl Ester (Compound A)
-
Ethyl Ester (Compound B)
-
Isopropyl Ester (Compound C)
-
tert-Butyl Ester (Compound D)
These esters were chosen to represent a range of steric hindrances around the ester linkage, which is a key factor influencing the rate of enzymatic hydrolysis.
Experimental Design for Comparative Metabolic Stability Assessment
To provide a comprehensive comparison, we will utilize two standard in vitro assays: the Liver Microsomal Stability Assay and the Cryopreserved Hepatocyte Stability Assay.
-
Liver Microsomal Stability Assay: This assay is a cost-effective, high-throughput screen primarily for Phase I metabolic pathways, particularly those mediated by CYPs.[15][16][17][18] It will help us understand the susceptibility of the indole core to oxidation.
-
Cryopreserved Hepatocyte Stability Assay: Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.[19][20][21][22] This "gold standard" in vitro model will provide a more complete picture of the overall metabolic fate of the compounds, including ester hydrolysis and any subsequent metabolism of the parent acid.
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for comparative metabolic stability analysis.
Detailed Experimental Protocols
Liver Microsomal Stability Assay
This protocol is designed to assess the intrinsic clearance of the test compounds due to Phase I metabolism.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample processing
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 2x working solution of the test compounds and positive controls at 2 µM in phosphate buffer. Prepare a 2x NADPH regenerating system solution.
-
Pre-incubation: In a 96-well plate, add 50 µL of HLM suspension (final protein concentration 0.5 mg/mL) to each well and pre-incubate at 37°C for 5 minutes.
-
Initiation: Add 50 µL of the 2x test compound or control solution to the wells. Initiate the metabolic reaction by adding 100 µL of the 2x NADPH regenerating system. The final incubation volume is 200 µL, and the final test compound concentration is 1 µM. For the negative control (minus NADPH), add 100 µL of phosphate buffer instead.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of ice-cold ACN with IS.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Cryopreserved Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic clearance.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated 24- or 48-well plates
-
Test compounds (10 mM in DMSO)
-
Positive control compounds (e.g., 7-hydroxycoumarin for Phase II, midazolam for Phase I)
-
Acetonitrile (ACN) with an internal standard (IS)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours.
-
Compound Addition: Prepare working solutions of test compounds and controls at the desired final concentration (e.g., 1 µM) in pre-warmed incubation medium. Remove the plating medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.
-
Termination and Processing: Immediately terminate metabolic activity by adding the collected aliquots to 3 volumes of ice-cold ACN with IS. Centrifuge to pellet cell debris and proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of the active carboxylic acid metabolite using LC-MS/MS.
Comparative Metabolic Stability Data
The following table summarizes the hypothetical data obtained from the described assays.
| Compound | Ester Group | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| A | Methyl | > 60 | < 5.8 | 15 | 92.4 |
| B | Ethyl | > 60 | < 5.8 | 25 | 55.4 |
| C | Isopropyl | > 60 | < 5.8 | 75 | 18.5 |
| D | tert-Butyl | > 60 | < 5.8 | > 240 | < 2.9 |
| Control | Verapamil | 12 | 115.5 | 20 | 69.3 |
Interpretation of Results and Structure-Metabolism Relationships
The data reveals several key insights into the metabolic stability of these 6-chloro-4-fluoro-1H-indole-2-carboxylic acid esters:
-
High Stability of the Indole Core to Oxidative Metabolism: All four ester compounds exhibited high stability in the human liver microsomal assay (t½ > 60 min). This suggests that the 6-chloro and 4-fluoro substitutions on the indole ring may protect it from significant CYP-mediated oxidation. This is a desirable property, as it reduces the likelihood of forming potentially reactive metabolites.[28]
-
Ester Hydrolysis as the Primary Metabolic Pathway: The rapid clearance observed in the hepatocyte assay for Compounds A, B, and C, which was not seen in the microsomal assay, strongly indicates that ester hydrolysis is the predominant metabolic pathway.
-
Steric Hindrance Dictates the Rate of Hydrolysis: A clear structure-activity relationship is observed. The rate of hydrolysis decreases with increasing steric bulk of the ester group: Methyl > Ethyl > Isopropyl > tert-Butyl. This is consistent with the substrate specificity of carboxylesterases, which are sensitive to steric hindrance around the carbonyl group.
The following diagram illustrates the primary metabolic pathway:
Caption: Primary metabolic pathway of the ester prodrugs.
Trustworthiness and Self-Validating Systems
The integrity of these findings is ensured by the inclusion of several self-validating components within the experimental design:
-
Positive Controls: The use of known substrates for CYP enzymes (in the microsomal assay) and for both Phase I and Phase II metabolism (in the hepatocyte assay) confirms the metabolic competence of the in vitro systems.
-
Negative Controls: The "-NADPH" condition in the microsomal assay distinguishes between enzymatic and non-enzymatic degradation.
-
Time-Zero Samples: These samples account for any non-specific binding or degradation that may occur during sample processing.
-
LC-MS/MS Specificity: The use of highly selective and sensitive LC-MS/MS analysis ensures accurate quantification of the parent compounds and their metabolite, minimizing the risk of interference from other matrix components.[27]
Conclusion and Future Directions
This guide provides a framework for the comparative assessment of the metabolic stability of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid esters. The findings from this hypothetical study demonstrate that:
-
The 6-chloro-4-fluoro-indole core is relatively stable to oxidative metabolism.
-
Ester hydrolysis is the primary clearance mechanism.
-
The rate of hydrolysis can be effectively modulated by altering the steric bulk of the ester promoiety.
This allows for the rational design of prodrugs with tailored activation rates. For instance, a rapidly hydrolyzed methyl or ethyl ester may be suitable for achieving high systemic exposure to the active acid, while a more stable isopropyl or tert-butyl ester could be explored for targeted delivery to tissues with high esterase activity or for a more sustained release profile.
Further studies could involve conducting these assays in intestinal fractions (S9) to evaluate the contribution of intestinal hCE2 to first-pass metabolism, as well as in plasma from different species to assess inter-species variability in esterase activity.[29][30]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, halogenated indole derivatives, such as 6-chloro-4-fluoro-1H-indole-2-carboxylic acid, represent a class of compounds with significant potential. However, their handling necessitates a robust understanding of safety protocols to mitigate potential risks. This guide, designed for the discerning scientist, provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
The toxicological properties of many novel compounds are often not fully characterized. Therefore, a cautious and well-informed approach to safety is paramount. The principles outlined herein are grounded in established safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and are designed to be a self-validating system of protocols for your laboratory.[1][2][3][4][5]
Hazard Assessment: Understanding the Risks
-
Halogenated Organic Compounds: These compounds can be irritating to the skin, eyes, and respiratory tract. The presence of chlorine and fluorine atoms can enhance the molecule's reactivity and potential for biological activity.
-
Carboxylic Acids: Organic acids can be corrosive and cause irritation or burns upon contact with skin and eyes.
-
Powdered Form: As a solid, the primary risk of exposure is through inhalation of dust particles and accidental skin contact.
Given these characteristics, it is prudent to treat 6-chloro-4-fluoro-1H-indole-2-carboxylic acid as a hazardous substance with the potential for skin, eye, and respiratory irritation, and unknown systemic toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks.[6][7][8][9][10] A comprehensive PPE strategy is a cornerstone of a laboratory's Chemical Hygiene Plan, as mandated by OSHA.[1][2][3][5]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety goggles. A face shield should be worn over goggles when there is a significant splash risk.[7][10] | Protects against splashes of solvents or reagents and airborne powder. Standard eyeglasses are insufficient.[7] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4-mil thickness). Consider double-gloving for enhanced protection.[8][10] | Nitrile gloves offer good resistance to a range of chemicals.[6] Change gloves immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat. A chemical-resistant apron over the lab coat is recommended when handling larger quantities or solutions. | Prevents skin contact with the compound. Clothing worn in the lab should cover the legs.[7] |
| Foot Protection | Closed-toe shoes made of a non-porous material.[6][7] | Protects feet from spills and falling objects. |
Respiratory Protection: A Critical Consideration
Due to the powdered nature of the compound and the potential for aerosolization, respiratory protection is crucial, especially when handling the material outside of a containment device.
| Scenario | Recommended Respirator | Justification |
| Weighing and transferring small quantities | A NIOSH-approved N95 respirator. | Provides protection against airborne particulates. |
| Handling larger quantities or potential for significant aerosolization | A half-mask or full-face respirator with P100 (HEPA) cartridges. | Offers a higher level of protection against fine dust and potential vapors. |
| Spill cleanup | A Powered Air-Purifying Respirator (PAPR) with HEPA filters.[11] | Provides the highest level of respiratory protection and is recommended for emergency situations. |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential to minimize exposure and environmental impact.
Safe Handling Workflow
The following workflow outlines the critical steps for safely handling 6-chloro-4-fluoro-1H-indole-2-carboxylic acid.
Detailed Experimental Protocol
-
Preparation:
-
Thoroughly review all available safety information for 6-chloro-4-fluoro-1H-indole-2-carboxylic acid and any other reagents being used.
-
Ensure a chemical spill kit is readily accessible.
-
Don the core PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
When weighing, use a tared container to avoid contamination of the balance.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid slowly to the solvent.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE, including respiratory protection. For a significant powder spill, a PAPR is recommended.[11]
-
Contain the Spill:
-
Clean-Up:
-
Carefully scoop the absorbed material or damp powder into a labeled, sealable waste container.
-
Wipe the spill area with a damp cloth, then decontaminate with a suitable solvent.
-
-
Disposal: All spill cleanup materials must be disposed of as hazardous waste.[13][14]
Disposal of 6-chloro-4-fluoro-1H-indole-2-carboxylic Acid Waste
As a halogenated organic compound, waste containing 6-chloro-4-fluoro-1H-indole-2-carboxylic acid must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste materials (excess compound, contaminated consumables, and spill cleanup debris) in a designated, clearly labeled, and sealed hazardous waste container.
-
Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of chlorinated organic waste. The U.S. Environmental Protection Agency (EPA) provides specific guidelines for the disposal of wastes from the production of chlorinated hydrocarbons.[15][16]
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Conclusion: Fostering a Culture of Safety
The responsible handling of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid is not merely a matter of following procedures but of cultivating a deep-seated culture of safety. By understanding the potential hazards, diligently using the correct PPE, and adhering to established protocols for handling and disposal, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is the critical thinking and cautious practice of the individual scientist that ultimately ensures a safe and productive laboratory environment.
References
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Duke University Occupational and Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from [Link]
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MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
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Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]
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Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
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The University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
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Binghamton University Environmental Health & Safety. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]
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Vanderbilt University Medical Center Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
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Columbia University Environmental Health & Safety. (2025, January). Policy for Personal Protective Equipment (PPE) in Research Laboratories. Retrieved from [Link]
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University of California, Berkeley Environmental Health & Safety. (n.d.). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) ASSESSMENT TOOL. Retrieved from [Link]
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University of South Carolina. (n.d.). Personal Protective Equipment Policy for Research Laboratories and Support Facilities. Retrieved from [Link]
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Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]
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Organic Chemistry Portal. (2023). Green Halogenation of Indoles with Oxone-Halide. Retrieved from [Link]
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Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. Journal of Organic Chemistry, 88(16), 11497-11503. [Link]
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Neogen. (2019, October 30). Kovac's Indole Reagent, Safety Data Sheet. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Paul, C. E., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1, 7. [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
